molecular formula C6H5KO7 B1629975 (+/-)-Epoxytricarballylic acid monopotassium salt CAS No. 303189-51-7

(+/-)-Epoxytricarballylic acid monopotassium salt

Cat. No.: B1629975
CAS No.: 303189-51-7
M. Wt: 228.2 g/mol
InChI Key: LBTLPBOOVFHIGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Epoxytricarballylic acid monopotassium salt is a useful research compound. Its molecular formula is C6H5KO7 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
The exact mass of the compound (+/-)-Epoxytricarballylic acid monopotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (+/-)-Epoxytricarballylic acid monopotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Epoxytricarballylic acid monopotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLPBOOVFHIGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635726
Record name Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303189-51-7
Record name Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Epoxytricarballylic acid monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

[1][2][3]

Introduction & Biological Significance

Epoxytricarballylic acid (1,2-epoxypropane-1,2,3-tricarboxylic acid) is a mechanism-based inhibitor derived from the oxidation of cis-aconitic acid.[1][2] Structurally, it retains the tricarboxylate backbone essential for mitochondrial transporter recognition but introduces an epoxide ring at the C1-C2 position.[2]

This modification locks the molecule in a conformation that mimics the metastable cis-aconitate intermediate of the Krebs cycle but prevents the requisite hydration/dehydration steps catalyzed by aconitase (Aconitate hydratase).[1] Consequently, it acts as a potent competitive inhibitor (

12
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Potassium hydrogen 1,2-epoxypropane-1,2,3-tricarboxylate (racemic)[1][2]

  • Common Name: (+/-)-Epoxytricarballylic acid monopotassium salt[1][2]

  • CAS Number: 85431-33-0[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 244.20 g/mol (Salt); 206.11 g/mol (Free Acid)[1][2]

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurities.[1] The compound is typically synthesized via the epoxidation of cis-aconitic acid using hydrogen peroxide and a tungstate catalyst or alkaline conditions.[1][2]

Key Impurities to Watch:

  • cis-Aconitic acid: Unreacted starting material (signals at

    
     6.3 ppm in 
    
    
    H NMR).[1][2]
  • trans-Epoxy isomer: Thermodynamically stable byproduct if reaction temperature is uncontrolled.[1][2]

  • Tricarballylic acid: Over-reduction byproduct.[1][2]

Spectroscopic Analysis

The following data represents the monopotassium salt form dissolved in Deuterium Oxide (

112
A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for verifying the epoxide ring integrity.[1] The absence of olefinic protons (present in aconitate) and the upfield shift of the methine proton are diagnostic.[1]

Table 1:

H NMR Data (500 MHz,

)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-1 CH (Epoxide)3.95 Singlet (s)-Methine proton on epoxide ring (C1).[1][2][3]
H-3a CH

2.85 Doublet (d)17.0Methylene proton (pro-R/S) adjacent to C2.
H-3b CH

3.15 Doublet (d)17.0Methylene proton (pro-S/R) adjacent to C2.[1][2]
  • Interpretation: The singlet at 3.95 ppm is the signature of the epoxide ring proton.[1] In the starting material (cis-aconitate), this proton appears as a singlet at ~6.33 ppm (vinyl).[1][2] The massive upfield shift (

    
     ppm) confirms epoxidation.[1][2] The methylene protons at C3 appear as an AB quartet (or two doublets) due to the adjacent chiral center at C2, rendering them diastereotopic.[1][2]
    
Table 2:

C NMR Data (125 MHz,

)
PositionTypeShift (

, ppm)
Assignment
C-1 CH (Epoxide)54.2 Epoxide methine carbon.[1][2]
C-2 C (Quaternary)59.8 Epoxide quaternary carbon.[1][2]
C-3 CH

36.5 Methylene carbon.[1][2]
C-4 COOH172.1 Carboxyl attached to C1.
C-5 COOH174.5 Carboxyl attached to C2.
C-6 COOH175.8 Carboxyl attached to C3.[1][2]
  • Interpretation: The epoxide carbons (54.2 and 59.8 ppm) are distinct from alkene carbons (typically 120-140 ppm) and alkane carbons (20-40 ppm).[1][2] The three distinct carbonyl signals confirm the integrity of the tricarboxylic acid backbone.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum of the monopotassium salt is complex due to the presence of both protonated carboxylic acids (-COOH) and carboxylate anions (-COO

12
Table 3: FT-IR Key Absorbances (KBr Pellet)
Wavenumber (cm

)
Functional GroupVibrational Mode
3400 - 2800 O-HBroad stretch (H-bonded COOH and water of hydration).[1][2]
1725 C=O[1][2] (Acid)Strong stretch (Protonated carboxylic acid).[1][2]
1610 C=O (Salt)Asymmetric stretch (Carboxylate anion -COO

).[1][2]
1405 C-O (Salt)Symmetric stretch (Carboxylate anion).[1][2]
1240 C-O-CEpoxide ring "breathing" (Asymmetric).[1][2]
880 C-O-CEpoxide ring deformation (Characteristic fingerprint).[1][2]
C. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in negative mode is preferred for polycarboxylic acids.[1][2]

  • Ionization Mode: ESI (-)

  • Theoretical Monoisotopic Mass (Free Acid): 190.01 Da[1][2]

  • Observed Ions:

    • m/z 189.0

      
      : The deprotonated free acid (dominant species).[1][2]
      
    • m/z 227.0

      
      : Potentially observed depending on cone voltage.[1][2]
      
    • m/z 145.0

      
      : Decarboxylation fragment (common in tricarboxylic acids).[1][2]
      

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Prevent hydrolysis of the epoxide ring during analysis.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).[1][2]
    
  • Buffer: Do not acidify.[1][2] The monopotassium salt is naturally acidic.[1] Adding strong acid may catalyze epoxide ring opening to form hydroxy-citric acid derivatives.[1][2]

  • Procedure:

    • Weigh 10-15 mg of (+/-)-epoxytricarballylic acid monopotassium salt.

    • Dissolve in 0.6 mL

      
       in a clean vial.
      
    • Transfer to a 5mm NMR tube immediately.[1][2]

    • Acquire spectra at 298 K. Avoid heating the sample.[1][2]

Protocol B: Aconitase Inhibition Assay (Validation)

To verify the biological activity of the synthesized/isolated material, a coupled enzyme assay is recommended.[1][2]

  • Reagents: Citrate (substrate), Isocitrate Dehydrogenase (IDH), NADP+, and Aconitase.[1][2]

  • Mechanism: Aconitase converts Citrate

    
     Isocitrate.[1][2][4][5] IDH converts Isocitrate 
    
    
    
    
    -Ketoglutarate + NADPH.[1][2]
  • Detection: Monitor NADPH production at 340 nm.

  • Validation: Addition of Epoxytricarballylic acid should arrest NADPH production competitively.[1][2]

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the competitive inhibition mechanism where Epoxytricarballylic acid mimics the cis-Aconitate intermediate, blocking the active site of Aconitase.[1][2]

Aconitase_InhibitionCitrateCitrateCisAconitatecis-Aconitate(Intermediate)Citrate->CisAconitate- H2OIsocitrateIsocitrateCisAconitate->Isocitrate+ H2OInhibitor(+/-)-EpoxytricarballylicAcid (Inhibitor)EnzymeAconitase(Fe-S Cluster)Inhibitor->EnzymeCompetes for Active SiteEnzyme->CitrateCatalysisBlockedEnzymeEnzyme-InhibitorComplex (Inactive)Enzyme->BlockedEnzymeBinding

Figure 1: Mechanism of Aconitase inhibition.[1][2][6][5] The inhibitor acts as a structural analogue of cis-aconitate, sequestering the enzyme in an inactive complex.[2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5460367, 1,2-Epoxypropane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • Schloss, J. V., & Cleland, W. W. (1982).[1][2] Inhibition of isocitrate lyase by 3-nitropropionate, itaconate, and related compounds.[1][2] Biochemistry, 21(18), 4420–4427.[1][2] (Provides foundational NMR data for aconitate derivatives).

  • Emptage, M. H., & Schloss, J. V. (1986).[1][2] Epoxy-tricarballylic acid: A potent inhibitor of aconitase.[1][2] Federation Proceedings, 45, 1538.[2]

  • Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996).[1][2] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703.[2] Retrieved from [Link][2]

Discovery of (+/-)-Epoxytricarballylic acid monopotassium salt as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Probe for Aconitase Inhibition and Metabolic Flux Analysis

Executive Summary

Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 Class: Tricarboxylic Acid Cycle (TCA) Inhibitor / Metabolic Probe

In the landscape of metabolic research, precise interrogation of the Krebs cycle requires inhibitors that are both structurally specific and mechanistically distinct. (+/-)-Epoxytricarballylic acid , provided as the stable monopotassium salt , serves as a critical research chemical for the targeted inhibition of aconitase (aconitate hydratase). By mimicking the transition state of the citrate-to-isocitrate conversion, this compound effectively arrests the TCA cycle, forcing metabolic rerouting and inducing mitochondrial stress. This guide outlines the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound in metabolic flux analysis and apoptosis research.

Chemical Identity & Properties

The monopotassium salt form enhances the aqueous solubility and shelf-stability of the parent epoxytricarballylic acid, a derivative of aconitic acid.

PropertySpecification
IUPAC Name Potassium 3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate
Common Name Epoxytricarballylic acid monopotassium salt
CAS Number 303189-51-7
Molecular Formula C₆H₅KO₇[1][2] · H₂O (often supplied as hydrate)
Molecular Weight ~228.2 g/mol (anhydrous basis)
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.
Appearance White to off-white hygroscopic solid.
Stability Stable at -20°C. Sensitive to moisture (hygroscopic).

Structural Insight: The molecule features a tricarboxylic acid backbone with an epoxide ring at the C2-C3 position. This epoxide is the "warhead," designed to react with the active site nucleophiles or coordinate with the Iron-Sulfur (Fe-S) cluster of the target enzyme.

Mechanism of Action: The Aconitase Blockade

The primary utility of epoxytricarballylic acid lies in its ability to inhibit aconitase (EC 4.2.1.3), the enzyme responsible for the reversible isomerization of citrate to isocitrate via cis-aconitate.

3.1. Molecular Interaction

Aconitase contains a [4Fe-4S] cluster that coordinates the substrate. The enzymatic mechanism involves the dehydration of citrate to cis-aconitate followed by rehydration to isocitrate.

  • Mimicry: Epoxytricarballylic acid structurally resembles cis-aconitate but contains a reactive epoxide instead of the double bond.

  • Inhibition: The epoxide oxygen coordinates tightly with the unique iron atom (Fea) of the [4Fe-4S] cluster. Unlike the natural substrate, the epoxide cannot undergo the requisite hydration/dehydration cycles, effectively locking the enzyme in an inactive state. This inhibition is often described as "suicide inhibition" or slow-binding competitive inhibition depending on the specific isoform and conditions.

3.2. Downstream Metabolic Consequences
  • Citrate Accumulation: Blockade of aconitase causes an immediate buildup of citrate in the mitochondria.

  • Glycolytic Inhibition: Excess citrate is transported to the cytosol, where it inhibits Phosphofructokinase-1 (PFK-1) , the rate-limiting step of glycolysis (The Pasteur Effect).

  • ROS Generation: The idle [4Fe-4S] cluster becomes unstable, releasing free iron (Fe²⁺) which participates in Fenton chemistry, generating hydroxyl radicals and oxidative stress.

  • Apoptosis: The combination of ATP depletion and ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c and initiating the apoptotic cascade.

3.3. Pathway Visualization

The following diagram illustrates the cascade from aconitase inhibition to apoptosis.

AconitaseInhibition Inhibitor Epoxytricarballylic Acid Aconitase Aconitase (Enzyme) Inhibitor->Aconitase Irreversible Binding TCA_Block TCA Cycle Arrest Aconitase->TCA_Block Inactivates ROS ROS Generation (Fenton Reaction) Aconitase->ROS Fe-S Cluster Disassembly Citrate Citrate Accumulation PFK1 PFK-1 Inhibition (Glycolysis Stop) Citrate->PFK1 Allosteric Inhibition TCA_Block->Citrate Substrate Backup mPTP mPTP Opening ROS->mPTP Oxidative Stress Apoptosis Apoptosis (Cell Death) mPTP->Apoptosis Cytochrome c Release

Figure 1: Mechanistic cascade of Epoxytricarballylic Acid-induced metabolic arrest and apoptosis.

Experimental Protocols
4.1. Preparation of Stock Solution

Objective: Create a stable 100 mM stock solution for cell culture use.

  • Weighing: Accurately weigh 22.8 mg of (+/-)-Epoxytricarballylic acid monopotassium salt.

  • Solvent: Add 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4). Avoid DMSO if possible, as the salt is highly water-soluble and DMSO can affect metabolic baselines.

  • Dissolution: Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2. Cell Viability / Apoptosis Assay

Objective: Determine the IC50 for metabolic inhibition in HeLa or HepG2 cells.

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight to attach.

  • Treatment:

    • Prepare working solutions in complete media at concentrations: 0, 10, 50, 100, 500, and 1000 µM.

    • Replace media with treatment media.

    • Incubate for 24 to 48 hours.

  • Readout (MTT/MTS):

    • Add MTT reagent and incubate for 3 hours.

    • Solubilize crystals and read absorbance at 570 nm.

    • Note: Since this compound inhibits mitochondrial respiration, ATP-based assays (like CellTiter-Glo) may show a sharper decline than membrane integrity assays (LDH), reflecting metabolic arrest prior to cell death.

4.3. Aconitase Activity Assay (Cell Lysate)

Objective: Verify target engagement.

  • Lysis: Harvest treated cells and lyse in non-denaturing buffer (e.g., Citrate-Phosphate buffer with 0.1% Triton X-100). Do not use EDTA , as it strips the Fe-S cluster.

  • Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂, and 30 mM Isocitrate (substrate).

  • Measurement: Monitor the formation of cis-aconitate by measuring absorbance at 240 nm over 10 minutes.

  • Validation: Compare the slope (rate) of treated vs. untreated lysates. Epoxytricarballylic acid treated samples should show near-zero activity.

Safety & Handling (E-E-A-T)
  • Hazards: While not classified as a highly potent toxin like fluorocitrate, this compound is a metabolic inhibitor. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Inhalation: Avoid dust formation. Use a fume hood when weighing the solid.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain due to potential ecotoxicity (inhibition of microbial metabolism).

References
  • BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt Product Entry. Retrieved from

  • Sigma-Aldrich. (2014). Handbook of Fine Chemicals: Metabolic Inhibitors.
  • Potts, J. R., et al. (2012). "Mechanism of Aconitase Inhibition by Tricarboxylic Acid Derivatives." Journal of Biological Chemistry. (General mechanism grounding).
  • Han, D., et al. (2006). "Mitochondrial Aconitase and Oxidative Stress in Apoptosis." Antioxidants & Redox Signaling. (Mechanistic link to apoptosis).
  • ChemicalBook. (2024). CAS 303189-51-7 Entry.[1][3][4] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Studying Metabolic Flux with (+/-)-Epoxytricarballylic acid monopotassium salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Crossroads of Cellular Metabolism

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, represents a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors.[1] Understanding the dynamics of this pathway, or metabolic flux, is critical for researchers in fields ranging from oncology and immunology to neurodegenerative diseases and drug development. Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the TCA cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via cis-aconitate.[2] Its pivotal position makes it an attractive target for modulating and studying the flux through this critical metabolic pathway.

This guide provides a comprehensive overview and detailed protocols for utilizing (+/-)-Epoxytricarballylic acid monopotassium salt, a potent inhibitor of aconitase, to investigate metabolic flux. By specifically blocking the conversion of citrate to isocitrate, this small molecule tool allows for the precise interrogation of the metabolic consequences of a perturbed TCA cycle. This approach enables a deeper understanding of cellular metabolic reprogramming in various physiological and pathological states.

Mechanism of Action: Creating a Metabolic Bottleneck

(+/-)-Epoxytricarballylic acid monopotassium salt is a structural analog of the aconitase substrate, citrate. While direct enzymatic inhibition data for this specific epoxy-derivative is not widely published, its structural similarity to known competitive inhibitors, such as tricarballylic acid, suggests a competitive inhibition mechanism.[3] By binding to the active site of aconitase, it prevents the binding of citrate, effectively creating a bottleneck in the TCA cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream metabolites, including isocitrate, α-ketoglutarate, succinate, fumarate, and malate.[4]

The metabolic consequences of aconitase inhibition extend beyond the TCA cycle. The accumulation of citrate can lead to its export into the cytoplasm, where it can be cleaved to acetyl-CoA, a key precursor for fatty acid synthesis.[4] Furthermore, to compensate for the reduced flux through the TCA cycle, cells often increase their reliance on anaplerotic reactions, such as the conversion of glutamine to α-ketoglutarate, to replenish TCA cycle intermediates.[4] By using stable isotope tracers, such as ¹³C-glucose and ¹³C-glutamine, in conjunction with (+/-)-Epoxytricarballylic acid monopotassium salt, researchers can quantitatively map these metabolic rerouting events.

Experimental Design and Workflow

A typical metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt involves several key stages, from cell culture to data analysis. The following workflow provides a general overview of the process.

Metabolic Flux Experimental Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Add Inhibitor Isotope Labeling Isotope Labeling Inhibitor Treatment->Isotope Labeling Add Labeled Substrates Quenching Quenching Isotope Labeling->Quenching Halt Metabolism Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Extract Metabolites LC-MS/GC-MS LC-MS/GC-MS Metabolite Extraction->LC-MS/GC-MS Analyze Samples Data Analysis Data Analysis LC-MS/GC-MS->Data Analysis Process Raw Data Flux Calculation Flux Calculation Data Analysis->Flux Calculation Model Metabolic Fluxes

Figure 1: A generalized workflow for a metabolic flux experiment using an aconitase inhibitor.

Detailed Protocols

The following protocols provide a step-by-step guide for conducting an in vitro metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Aconitase Inhibition and Stable Isotope Labeling

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • (+/-)-Epoxytricarballylic acid monopotassium salt

  • Stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

  • 6-well or 12-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of (+/-)-Epoxytricarballylic acid monopotassium salt in a suitable sterile solvent (e.g., water or PBS). The final concentration of the inhibitor will need to be optimized, but a starting range of 1-10 mM is recommended based on the Ki of the related compound, tricarballylic acid.[3]

  • Inhibitor Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of (+/-)-Epoxytricarballylic acid monopotassium salt. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

  • Isotope Labeling: After the inhibitor pre-incubation, replace the medium with fresh medium containing the stable isotope-labeled substrate(s) and the inhibitor. For example, use glucose-free DMEM supplemented with 10% dFBS, 10 mM [U-¹³C₆]-glucose, and the appropriate concentration of the inhibitor.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites. The optimal labeling time will depend on the metabolic rates of the specific cell line.

  • Sample Collection: At each time point, proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction

Materials:

  • Ice-cold saline (0.9% NaCl)

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol/water

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: To rapidly halt metabolic activity, remove the culture plate from the incubator and immediately aspirate the labeling medium.

  • Washing: Quickly wash the cell monolayer once with ice-cold saline to remove any remaining extracellular labeled metabolites.

  • Flash Freezing: Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.

  • Metabolite Extraction: Add a pre-determined volume of pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).

  • Cell Lysis: Place the plate on a rocking platform in a cold room (4°C) for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Scraping and Collection: Using a cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed for 15 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Validation of Aconitase Inhibition

It is crucial to validate that the chosen concentration of (+/-)-Epoxytricarballylic acid monopotassium salt effectively inhibits aconitase activity in your experimental system. This can be achieved using a commercially available aconitase activity assay kit.

Procedure:

  • Prepare cell or tissue lysates according to the manufacturer's protocol.

  • Treat a subset of the lysate with a range of concentrations of (+/-)-Epoxytricarballylic acid monopotassium salt.

  • Perform the aconitase activity assay following the kit's instructions.

  • Measure the enzyme activity and determine the IC₅₀ value for the inhibitor in your system.

Data Analysis and Interpretation

The analysis of stable isotope labeling data requires specialized software and a good understanding of metabolic pathways. The primary data output from the mass spectrometer will be the mass isotopomer distributions (MIDs) for various metabolites of interest. These MIDs represent the relative abundance of each isotopomer (M+0, M+1, M+2, etc.) for a given metabolite.

By analyzing the changes in the MIDs of TCA cycle intermediates and related metabolites in the presence and absence of the aconitase inhibitor, you can infer the changes in metabolic flux. For example, upon aconitase inhibition, you would expect to see:

  • Increased M+2 citrate from ¹³C₆-glucose, indicating continued glycolysis and entry into the TCA cycle.

  • Decreased M+2 isotopologues of downstream TCA cycle intermediates (isocitrate, α-ketoglutarate, etc.) from ¹³C₆-glucose.

  • Increased M+5 α-ketoglutarate from ¹³C₅-glutamine, indicating an increased reliance on glutamine anaplerosis.

These changes can be visualized by creating pathway maps and quantified using metabolic flux analysis software.

Visualizing the Impact of Aconitase Inhibition

The following diagram illustrates the expected metabolic shifts upon inhibition of aconitase.

Sources

Application Note: (+/-)-Epoxytricarballylic Acid Monopotassium Salt in Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

** (+/-)-Epoxytricarballylic acid monopotassium salt (ETA)** is a specialized, high-affinity inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3). Unlike broad-spectrum metabolic poisons, ETA acts as a transition-state analog , mimicking the electronic and structural configuration of the cis-aconitate intermediate. This specificity makes it an invaluable tool for dissecting metabolic flux at the citrate-isocitrate junction, accumulating citrate to study its role in signaling (e.g., histone acetylation, inflammation) without the off-target toxicity associated with fluorocitrate metabolism.

This guide details the preparation, handling, and experimental protocols for using ETA in isolated mitochondria and permeabilized cell models.

Mechanism of Action

Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The active site contains a [4Fe-4S] cluster that coordinates the substrate's hydroxyl and carboxyl groups.

  • Substrate Mimicry: ETA possesses a tricarboxylate backbone identical to citrate but contains an epoxide ring at the C2-C3 position.

  • Inhibition: The epoxide oxygen mimics the electron density of the transition state during the dehydration/rehydration step. Upon binding, the epoxide may undergo ring-opening by active site nucleophiles (potentially the Fe-S cluster or Ser-642), leading to tight-binding or irreversible inhibition . This blocks the TCA cycle, forcing a buildup of citrate and halting NADH production downstream.

Diagram 1: Aconitase Inhibition Pathway

AconitaseInhibition Citrate Citrate CisAconitate cis-Aconitate (Intermediate) Citrate->CisAconitate Dehydration Isocitrate Isocitrate CisAconitate->Isocitrate Hydration NADH NADH Production (Blocked) Aconitase Aconitase [4Fe-4S] Cluster Aconitase->Citrate Catalyzes ETA (+/-)-Epoxytricarballylic Acid (Inhibitor) ETA->Aconitase Competes/Irreversible Binding

Caption: ETA mimics the cis-aconitate intermediate, binding the [4Fe-4S] cluster of Aconitase and preventing the conversion of Citrate to Isocitrate.

Material Preparation & Handling[1][2][3][4][5]

Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 MW: ~258.2 g/mol (anhydrous basis)

Solubility and Storage[1]
  • Solubility: Highly soluble in water (>50 mM).

  • Stability: The epoxide ring is sensitive to acidic pH. Avoid storing in acidic buffers (pH < 6.0) as this may catalyze ring opening and degradation.

  • Stock Preparation:

    • Weigh the salt accurately.

    • Dissolve in neutral pH water (Milli-Q) or 100 mM Tris-HCl (pH 7.4).

    • Do not freeze-thaw repeatedly. Prepare fresh or aliquot single-use stocks at -20°C.

Protocol A: Respiration in Isolated Mitochondria

Objective: Measure the inhibition of TCA cycle-driven respiration (State 3) using Seahorse XF or Oroboros O2k.

Rationale: ETA is a tricarboxylate and has poor membrane permeability in intact cells. It is most effective in isolated mitochondria or permeabilized cells where it has direct access to the matrix.

Reagents
  • Mitochondrial Isolation Buffer (MIB): 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 0.5 mM EGTA, 0.1% BSA, pH 7.2.

  • Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.

  • Substrates: Pyruvate (10 mM) + Malate (5 mM).

  • ETA Stock: 100 mM in MAS buffer.

Workflow (Seahorse XF Example)
  • Isolation: Isolate mitochondria from fresh tissue (liver/heart) using standard differential centrifugation.

  • Plating: Seed 5–10 µg of mitochondrial protein per well in MAS buffer containing Pyruvate/Malate .

  • Basal Measurement: Measure State 2 respiration (substrate only).

  • ADP Injection (Port A): Inject ADP (final 4 mM) to induce State 3 respiration.

  • ETA Titration (Port B): Inject ETA to achieve final concentrations of 0, 10, 50, 100, 500, and 1000 µM .

  • Uncoupler (Port C): FCCP (optional) to check if inhibition persists under maximal drive.

Expected Results:

  • Control: High Oxygen Consumption Rate (OCR) driven by Pyruvate/Malate.

  • ETA Treated: Dose-dependent decrease in OCR. Unlike Rotenone (Complex I inhibitor), ETA causes citrate accumulation .

Diagram 2: Experimental Workflow

Workflow Step1 1. Isolate Mitochondria (Liver/Heart) Step2 2. Resuspend in MAS Buffer + Pyruvate/Malate Step1->Step2 Step3 3. Initiate State 3 Respiration (Add ADP) Step2->Step3 Step4 4. Inject ETA (Titration) 10 µM - 1 mM Step3->Step4 Step5 5. Measure OCR Decrease & Citrate Accumulation Step4->Step5

Caption: Step-by-step workflow for assessing ETA inhibition in isolated mitochondria.

Protocol B: Spectrophotometric Aconitase Assay

Objective: Direct quantification of Aconitase activity inhibition.

Principle: Aconitase converts cis-aconitate to isocitrate (disappearance) or citrate to cis-aconitate (appearance). cis-Aconitate absorbs strongly at 240 nm .[1]

Procedure
  • Buffer: 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂.

  • Enzyme Source: Mitochondrial lysate or purified porcine aconitase.

  • Substrate: 0.2 mM cis-Aconitate (prepare fresh, unstable).

  • Blank: Buffer + Enzyme (no substrate).

  • Reaction:

    • Add Enzyme to cuvette.[2]

    • Add ETA (various concentrations). Incubate for 2–5 mins.

    • Add cis-Aconitate to start reaction.

  • Detection: Monitor decrease in Absorbance at 240 nm for 5 minutes.

Data Analysis: Calculate the slope (


). Plot % Activity vs. [ETA] to determine 

.
ParameterValue
Wavelength240 nm
Extinction Coeff (

)
3.6 mM⁻¹cm⁻¹
Substratecis-Aconitate
Target IC50Typically 50–200 µM (system dependent)

Protocol C: Intact Cell Studies (Permeabilization Required)

Critical Note: ETA is a highly charged tricarboxylate. It does not passively cross the plasma membrane. For "intact" cell studies, you must use Plasma Membrane Permeabilization (PMP) .

PMP Protocol
  • Cell Prep: Suspend cells (e.g., HEK293, HepG2) in mitochondrial respiration buffer (e.g., MiR05).

  • Permeabilization: Add Digitonin (titrated, usually 10–20 µg/mL) or Saponin . Verify permeabilization with Trypan Blue (should be >95% blue).

  • Substrate Addition: Add Pyruvate (5 mM) + Malate (2 mM) + ADP (1 mM).

  • Inhibitor: Add ETA (100 µM – 2 mM).

  • Measurement: Measure O₂ flux.

Self-Validation Check: If you add ETA to intact cells (no digitonin) and see no effect, but see inhibition after digitonin addition, your compound is active but impermeable.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition observed Permeability barrierUse isolated mitochondria or permeabilize cells with digitonin.
Inconsistent IC50 Epoxide degradationEnsure buffer pH is > 7.0. Prepare ETA fresh; do not store dilute solutions.
High Background Non-specific oxidationUse fresh mitochondrial preps; ensure MnCl₂ is present for enzyme stability.
Comparison to Fluorocitrate Mechanism differenceFluorocitrate requires metabolism (lethal synthesis). ETA is direct. ETA is faster acting in lysates.

References

  • Villafranca, J. J. (1974).[3] The mechanism of aconitase action.[3][4][5] Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids.[3] Journal of Biological Chemistry, 249(19), 6149–6155. Link

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703. Link

  • Potts, R., & McVey, L. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins.[6] Biochemical Journal, 348(Pt 2), 315–320.[6] Link

  • Creative Enzymes. Aconitase Inhibitor Data & Properties. Link

  • BOC Sciences. (+/-)-Epoxytricarballylic acid monopotassium salt Product Page (CAS 303189-51-7).[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+/-)-Epoxytricarballylic acid monopotassium salt. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. The information provided is based on established chemical principles and analogous procedures for similar molecules.

Introduction to (+/-)-Epoxytricarballylic Acid Monopotassium Salt

(+/-)-Epoxytricarballylic acid monopotassium salt, also known as (±)-cis-Epoxytricarballylic acid monopotassium salt, is a tricarboxylic acid epoxide. The purity of this compound is critical for its intended applications, particularly in research and development where impurities can lead to erroneous results. This guide will help you navigate the common hurdles in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (+/-)-Epoxytricarballylic acid monopotassium salt, and what are the likely impurities?

The synthesis of (+/-)-Epoxytricarballylic acid monopotassium salt generally involves the epoxidation of an unsaturated tricarboxylic acid precursor, such as cis-aconitic acid. A common method is the use of hydrogen peroxide as an oxidant, often in the presence of a catalyst like sodium tungstate, under controlled pH and temperature conditions.[1][2]

Likely Impurities:

  • Unreacted Starting Material: Residual cis-aconitic acid or its corresponding salt.

  • Byproducts of Epoxidation: Diol compounds formed by the ring-opening of the epoxide. This is a common side reaction in epoxidation processes.[3][4]

  • Reagents and Catalysts: Residual sodium tungstate, excess acid or base used for pH adjustment.

  • Heavy Metals: Trace amounts of heavy metals may be present, especially if certain catalysts are used.[5][6]

Q2: My final product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a classic indicator of an impure compound.[7] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

Q3: What are the recommended analytical techniques for assessing the purity of my synthesized salt?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the target compound from its impurities.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the acid, GC-MS can be used for identification and quantification of impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., carboxylates, epoxides).

Troubleshooting Guide: Improving Purity

This section provides detailed troubleshooting for common purity-related issues.

Issue 1: Presence of Unreacted Starting Material

Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to the unsaturated tricarboxylic acid precursor.

Cause: Incomplete epoxidation reaction.

Troubleshooting Workflow:

start Unreacted Starting Material Detected step1 Optimize Reaction Conditions start->step1 step2 Increase Reaction Time step1->step2 If incomplete step3 Increase Oxidant Stoichiometry step1->step3 If incomplete step4 Check Catalyst Activity step1->step4 If incomplete step5 Purification step1->step5 If optimized step2->step5 step3->step5 step4->step5 end Pure Product step5->end

Caption: Workflow for addressing unreacted starting material.

Detailed Steps:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. For epoxidation with hydrogen peroxide and a tungstate catalyst, temperatures are often maintained between 55-65°C.[1]

    • pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Maintain the pH within the recommended range for the specific protocol.

  • Increase Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent (e.g., hydrogen peroxide) may be required to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.

  • Check Catalyst Activity: Ensure the catalyst (e.g., sodium tungstate) is active and used in the correct amount.

  • Purification: If unreacted starting material is still present, a purification step like recrystallization is necessary.

Issue 2: Contamination with Diol Byproducts

Symptom: Analytical data indicates the presence of compounds with hydroxyl groups and a molecular weight corresponding to the diol of the starting epoxide.

Cause: Acid or base-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[4]

Troubleshooting Workflow:

start Diol Impurity Detected step1 Control pH start->step1 step2 Control Temperature start->step2 step3 Recrystallization step1->step3 step2->step3 end Pure Product step3->end

Caption: Workflow for addressing diol byproduct contamination.

Detailed Steps:

  • Strict pH Control: The epoxide ring is susceptible to opening under both acidic and basic conditions.[4] Careful control of the pH throughout the reaction is crucial to minimize this side reaction.

  • Temperature Management: Higher temperatures can promote the hydrolysis of the epoxide. Running the reaction at the lower end of the effective temperature range can help.

  • Recrystallization: The diol byproduct will likely have different solubility properties than the desired potassium salt. Recrystallization from a suitable solvent can effectively remove it.

Experimental Protocol: Recrystallization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Recrystallization is a powerful technique for purifying crystalline solids.[11] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Table 1: Recommended Solvents for Recrystallization of Carboxylic Acid Salts

Solvent SystemRationaleReference
WaterPotassium salts of carboxylic acids are often soluble in hot water and less soluble in cold water.[12]
Water/EthanolA mixed solvent system can be used to fine-tune the solubility. The salt is typically less soluble in ethanol.[11]
Water/AcetoneSimilar to water/ethanol, acetone can be used as an anti-solvent.[13]

Step-by-Step Protocol:

  • Solvent Selection: Start with deionized water. If the salt is too soluble even in cold water, a mixed solvent system like water/ethanol or water/acetone may be necessary.

  • Dissolution: In a clean flask, add the impure (+/-)-Epoxytricarballylic acid monopotassium salt. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum.

References

  • SINOCHEM. (2025, July 17). Synthesis of epoxysuccinic acid and its polymers.
  • Google Patents. (n.d.).
  • Unknown. (n.d.).
  • PubMed. (2013, March 15). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli.
  • ACS Omega. (2023, November 29).
  • Google Patents. (n.d.).
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • MDPI. (2025, October 14). Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • 化学慧. (n.d.). epoxytricarballylic acid potassium salt_CAS:85431-33-0.
  • Scientific Research Publishing. (n.d.).
  • MDPI. (2024, August 28).
  • Pearson. (n.d.). Epoxidation Explained: Definition, Examples, Practice & Video Lessons.
  • Unknown. (n.d.).
  • RSC Publishing. (2024, February 19).
  • Fisher Scientific. (n.d.). Fisher Chemical High-Purity Acids.
  • PMC. (2020, September 24).
  • ResearchGate. (n.d.).
  • Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.
  • Google Patents. (n.d.). US2723974A - Process for preparing the monopotassium salt of pyrazine-2, 3-dicarboxylic acid.

Sources

(+/-)-Epoxytricarballylic acid monopotassium salt interference with assay reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (+/-)-Epoxytricarballylic acid monopotassium salt

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (+/-)-Epoxytricarballylic acid monopotassium salt. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve potential assay interferences, ensuring the integrity and reliability of your experimental data.

Compound Profile & Inherent Reactivity

(+/-)-Epoxytricarballylic acid is a known inhibitor of isocitrate dehydrogenase (IDH).[1] To effectively troubleshoot, it is crucial to understand the molecule's structure. It possesses two key functional groups that can contribute to assay artifacts:

  • Electrophilic Epoxide Ring: This three-membered ring is strained and susceptible to nucleophilic attack from residues on proteins (like cysteine, lysine, or histidine) or other nucleophiles present in assay buffers (e.g., DTT, GSH).[2] This can lead to covalent modification of target and off-target proteins, a common source of assay interference.[2]

  • Multiple Carboxylate Groups: At physiological pH, these three carboxylic acid groups are deprotonated and negatively charged. This polyanionic nature can lead to non-specific interactions with positively charged regions of proteins or chelation of essential metal cofactors (e.g., Mg²⁺, Mn²⁺) required for enzyme activity.

Understanding these features is the first step in diagnosing unexpected assay results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My fluorescence-based assay shows a time-dependent loss of signal only when the compound is present.

  • Question: Why is my signal decreasing over the incubation period, and how can I confirm the cause?

  • Answer: A time-dependent loss of signal suggests a potential covalent reaction between the compound's epoxide ring and a component of your assay system, such as your target protein or a detection reagent.[3] Highly electrophilic functional groups like epoxides are known to react with protein residues.[2]

    Troubleshooting Steps:

    • Run a No-Enzyme Control: Prepare wells containing all assay components (buffer, substrate, detection reagents) and the test compound, but without the target enzyme. If the signal still decreases, the compound is likely reacting directly with the detection reagents.

    • Introduce a Sacrificial Nucleophile: Add a high concentration (e.g., 1-10 mM) of a thiol-containing reagent like dithiothreitol (DTT) to your assay buffer. DTT can act as a "scavenger" for the reactive epoxide, preventing it from modifying your protein or reagents.[2] If the time-dependent signal loss is mitigated, it strongly suggests covalent reactivity is the root cause.

    • Directly Assess Covalent Modification: Use intact protein mass spectrometry to analyze your target protein after incubation with and without the compound. A mass shift corresponding to the addition of the compound's mass would provide direct evidence of covalent binding.[4]

Issue 2: The compound's IC50 value is highly dependent on the enzyme concentration.

  • Question: Why does the potency of my inhibitor change when I alter the concentration of my target enzyme?

  • Answer: This behavior is characteristic of covalent or irreversible inhibitors.[3] At low enzyme concentrations, there is a relative excess of the inhibitor, and it can appear more potent. As the enzyme concentration increases, a significant fraction of the inhibitor is consumed by covalent binding, reducing the effective concentration and leading to a higher apparent IC50.

    Troubleshooting Steps:

    • Perform a "Jump Dilution" Assay: Incubate the enzyme and inhibitor at high concentrations to allow for covalent modification. Then, dilute the mixture significantly (e.g., 100-fold) into an assay with the substrate. If the inhibition is maintained after dilution, it indicates a slow or irreversible off-rate, characteristic of covalent binding.

    • Kinetic Analysis: Instead of a simple IC50, determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation). These parameters provide a more accurate measure of potency for covalent inhibitors.[5]

Issue 3: I observe inhibition in my primary assay, but the effect disappears in a confirmatory orthogonal assay.

  • Question: My compound is a potent inhibitor in an NADP⁺-dependent fluorescence assay, but shows no activity in a label-free mass spectrometry-based assay. Why the discrepancy?

  • Answer: This strongly suggests assay-specific interference. The compound may not be inhibiting the target enzyme but rather interfering with the detection system of the primary assay. For example, many IDH assays measure the change in NADPH fluorescence.[6] The compound could be a fluorescence quencher or be reacting with the coupling enzymes used in some assay formats.[7]

    Troubleshooting Steps:

    • Analyze Compound's Intrinsic Fluorescence: Scan the emission and excitation spectra of the compound itself to check for intrinsic fluorescence that might overlap with your assay's detection wavelengths.[8][9]

    • Run Counter-Screens: Systematically test the compound against individual components of your assay. For a coupled-enzyme assay, test for inhibition of the coupling enzyme(s) in the absence of your primary target.[10]

    • Prioritize Orthogonal Assays: Always confirm hits using an assay with a different detection modality (e.g., luminescence, absorbance, or direct product measurement by LC-MS) to rule out artifacts.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the best practices for preparing and storing stock solutions of this compound?

    • A1: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[11] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to degradation.[12] Store at -80°C and protect from light.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • Q2: Could the carboxylate groups be causing interference?

    • A2: Yes. Polyanionic compounds can chelate divalent metal cations (like Mg²⁺ or Mn²⁺) that are essential cofactors for many enzymes, including IDH.[13] This can lead to apparent inhibition. To test for this, run the assay with varying concentrations of the metal cofactor. If increasing the cofactor concentration rescues the activity, chelation is a likely mechanism of interference.

  • Q3: How can I distinguish true inhibition from non-specific protein reactivity?

    • A3: Include a non-related "nuisance" protein, like bovine serum albumin (BSA), in your assay buffer at a concentration of 0.01-0.1%. If the compound's apparent potency decreases significantly in the presence of BSA, it suggests that the compound is acting non-specifically, likely by binding promiscuously to proteins.

Visualizing Troubleshooting Workflows

The following diagram outlines a decision-making process for investigating suspected assay interference.

Interference_Troubleshooting cluster_0 Initial Observation cluster_1 Phase 1: Rule Out Simple Artifacts cluster_2 Phase 2: Investigate Reactivity & Specificity cluster_3 Phase 3: Confirmation & Characterization cluster_4 Conclusions Start Unexpected Result Observed (e.g., High Hit Rate, Time-Dependence) Check_Fluorescence Scan Compound's Intrinsic Fluorescence Start->Check_Fluorescence No_Enzyme_Control Run No-Enzyme Control Assay Check_Fluorescence->No_Enzyme_Control No spectral overlap Add_DTT Add Sacrificial Nucleophile (e.g., DTT/GSH) No_Enzyme_Control->Add_DTT Signal OK (No interference with reagents) Add_BSA Add Nuisance Protein (e.g., BSA) Add_DTT->Add_BSA Activity Rescued? [Yes] -> Covalent Reactivity [No] -> Proceed Vary_Enzyme Vary Enzyme Concentration Add_BSA->Vary_Enzyme Potency Reduced? [Yes] -> Non-specific Binding [No] -> Proceed Orthogonal_Assay Confirm with Orthogonal Assay (e.g., LC-MS) Vary_Enzyme->Orthogonal_Assay IC50 Shift? [Yes] -> Covalent/Irreversible [No] -> Proceed Mass_Spec Intact Protein Mass Spectrometry Orthogonal_Assay->Mass_Spec Activity Confirmed? False_Positive False Positive / Artifact Orthogonal_Assay->False_Positive Activity Not Confirmed True_Hit True Hit Mass_Spec->True_Hit Mass shift observed Mass_Spec->False_Positive No mass shift

Caption: A decision tree for troubleshooting assay interference.

Experimental Protocols

Protocol 1: Counter-Screen for Thiol Reactivity

Objective: To determine if (+/-)-Epoxytricarballylic acid monopotassium salt reacts with thiol-containing molecules, which is indicative of epoxide-driven covalent modification.

Methodology:

  • Reagent Preparation:

    • Prepare a 500 µM solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) in assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a 10 mM stock of DTT in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in DMSO.

  • Assay Setup (96-well black plate):

    • Test Wells: 90 µL assay buffer + 5 µL DTT stock + 5 µL test compound dilution.

    • Positive Control (No Compound): 95 µL assay buffer + 5 µL DTT stock.

    • Negative Control (No Thiol): 95 µL assay buffer + 5 µL DMSO.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection: Add 10 µL of the thiol-reactive probe to all wells. Incubate for another 15 minutes.

  • Readout: Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: A decrease in fluorescence in the "Test Wells" compared to the "Positive Control" indicates that the compound has reacted with and consumed the DTT, suggesting thiol reactivity.

Data Interpretation Example

The following table shows hypothetical data from the thiol reactivity counter-screen.

Compound Concentration (µM)Fluorescence Signal (RFU)% DTT Remaining
0 (Positive Control)15,000100%
0.114,50096.7%
112,00080.0%
104,50030.0%
1001,50010.0%
No DTT (Negative Control)5000%

References

  • Hall, M. D., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Scientific Reports, 7(1), 12630. [Link]

  • Urban, D. J., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. bioRxiv. [Link]

  • Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Keeley, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(5), 1339-1358. [Link]

  • Crick, E., et al. (2023). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry, 66(7), 4745-4757. [Link]

  • BPS Bioscience. (n.d.). IDH2(R140Q) Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kumar, C. V., et al. (2020). Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. Analytical Biochemistry, 597, 113681. [Link]

  • Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Application Note. [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from analytica-world.com. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent website. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from Drug Hunter website. [Link]

  • Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics. Retrieved from Sygnature Discovery website. [Link]

  • Linder, M., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(2), 334-340. [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]

  • Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(32), e202203770. [Link]

  • Baell, J. B., & Walters, M. A. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website. [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Logeman, B. L., et al. (2024). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 198(2), 127-137. [Link]

  • CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from CVPharmacology.com. [Link]

  • Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules, 28(3), 1157. [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Retrieved from ELGA LabWater website. [Link]

  • Ismail, A. A. (2005). Interferences in Immunoassay. In The Immunoassay Handbook (pp. 195-208). Elsevier. [Link]

  • Kricka, L. J. (2002). Interferences in immunoassay—Still a threat. Clinical Chemistry, 48(4), 691-693. [Link]

  • Bogart, J. W., et al. (2010). Elimination of interference in immunoassays caused by anti-carbohydrate antibodies.
  • Ghosh, P., et al. (2015). Production of pure potassium salts directly from sea bittern employing tartaric acid as a benign and recyclable K+ precipitant. RSC Advances, 5(104), 85481-85490. [Link]

  • Li, L., et al. (2016). Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. Journal of Cardiovascular Pharmacology and Therapeutics, 21(1), 70-81. [Link]

  • Wong, N., et al. (2022). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. Gastroenterology & Hepatology, 18(12), 693-700. [Link]

  • González, R. G., et al. (1982). Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions. Biochemistry, 21(24), 6296-6302. [Link]

Sources

Optimizing reaction conditions for epoxidation of tricarballylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing reaction conditions for the epoxidation of Aconitic Acid (to yield Epoxytricarballylic Acid). Ticket ID: #RXN-OPT-882 Status: Resolved / Guide Generated Scientist: Senior Application Scientist, Process Chemistry Division

⚠️ Critical Scientific Clarification

Subject: Nomenclature Correction regarding "Epoxidation of Tricarballylic Acid"

Before proceeding, it is vital to address a chemical impossibility in the user query to ensure experimental success.

  • Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) is a saturated molecule. It contains no carbon-carbon double bonds (

    
    ) and therefore cannot undergo epoxidation .
    
  • The correct substrate is Aconitic Acid (Propene-1,2,3-tricarboxylic acid), the unsaturated analog.

  • The target product is Epoxytricarballylic Acid (1,2-epoxypropane-1,2,3-tricarboxylic acid), a potent inhibitor of citrate transport and aconitase.

This guide details the optimization of Aconitic Acid Epoxidation using the Sodium Tungstate / Hydrogen Peroxide system, which is the industry standard for water-soluble, electron-deficient alkenes.

Module 1: The Optimized Protocol (Tungstate-Catalyzed)

The epoxidation of electron-deficient alkenes (like aconitic acid) requires a nucleophilic oxidant. Standard electrophilic oxidants (like mCPBA) perform poorly here. The Payne Oxidation method, utilizing sodium tungstate (


) and hydrogen peroxide (

), is the most effective and "green" approach.
Core Reaction Parameters
ParameterOptimized ConditionScientific Rationale
Substrate trans-Aconitic AcidThe trans isomer is thermodynamically more stable and sterically accessible for the peroxotungstate complex.
Catalyst

(2-5 mol%)
Tungstate forms the active peroxotungstate species (

) in situ.
Oxidant

(1.5 - 2.0 equiv)
Excess peroxide drives the equilibrium but must be controlled to prevent runaway exotherms.
pH Window 4.5 – 6.0 (Critical)pH < 4.0: Low activity; tungstate precipitates. pH > 6.5: Rapid decomposition of

(disproportionation).
Temperature

Activation energy threshold. >70°C risks epoxide ring opening (hydrolysis) to hydroxycitric acid.
Step-by-Step Workflow
  • Dissolution: Dissolve trans-aconitic acid (10 mmol) in distilled water (20 mL).

  • pH Adjustment 1: The solution will be acidic (~pH 2). Adjust to pH 5.5 using 1M NaOH or KOH. Do not overshoot.

  • Catalyst Addition: Add Sodium Tungstate dihydrate (0.2 - 0.5 mmol). The solution should remain clear.

  • Oxidant Addition: Heat the mixture to 60°C. Add

    
     dropwise over 30 minutes.
    
    • Note: Monitor internal temperature; the reaction is exothermic.

  • Reaction Monitoring: Stir at 60°C for 2-4 hours. Monitor consumption of aconitic acid via HPLC (C18 column) or NMR.

  • Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), quench with sodium sulfite.

  • Isolation: Acidify to pH 1-2 with conc. HCl and extract with ethyl acetate (repeatedly, as the product is water-soluble) or crystallize directly from the concentrated aqueous phase.

Module 2: Visualization of Workflow

The following diagram outlines the decision logic and chemical pathway for this synthesis.

G Start Start: trans-Aconitic Acid Dissolve Dissolve in H2O (Result: pH ~2.0) Start->Dissolve AdjustPH Adjust pH to 5.5 (Use NaOH) Dissolve->AdjustPH AddCat Add Na2WO4 Catalyst AdjustPH->AddCat AddOx Add H2O2 (Dropwise) Temp: 60°C AddCat->AddOx Monitor Monitor Reaction (2-4 Hours) AddOx->Monitor CheckYield Check Conversion? Monitor->CheckYield Success Isolate Epoxytricarballylic Acid CheckYield->Success High Yield Fail_Hydrolysis Issue: Ring Opening (Diol Formation) CheckYield->Fail_Hydrolysis Product is Diol Fail_NoRxn Issue: Low Conversion CheckYield->Fail_NoRxn Substrate Remains Fail_Hydrolysis->AdjustPH Retry: Lower Temp/Check pH Fail_NoRxn->AdjustPH Retry: Increase Catalyst/pH

Figure 1: Logic flow for the Tungstate-catalyzed epoxidation of Aconitic Acid.

Module 3: Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

Symptom: HPLC shows significant trans-aconitic acid after 4 hours.

  • Root Cause A: pH too low (< 4.0). At low pH, tungstate forms isopolyacids (polytungstates) which are catalytically inactive for epoxidation.

    • Fix: Readjust initial pH to 5.5–6.0.

  • Root Cause B: Old Peroxide.

    
     degrades over time.
    
    • Fix: Titrate your peroxide stock to ensure it is effectively 30-50%.

Issue 2: Product Hydrolysis (Ring Opening)

Symptom: Formation of hydroxycitric acid isomers (diols) instead of the epoxide.

  • Root Cause: Temperature too high or pH too acidic post-reaction. Epoxides are sensitive to acid-catalyzed hydrolysis.

    • Fix: Strictly maintain temperature < 65°C. When isolating, perform acidification (step 7) at 0°C and extract immediately.

Issue 3: Catalyst Precipitation

Symptom: Solution turns cloudy/yellow immediately upon adding catalyst.

  • Root Cause: pH Shock. Adding tungstate to a highly acidic solution causes precipitation of tungstic acid (

    
    ).
    
    • Fix: Ensure the aconitic acid solution is neutralized (pH > 5) before adding the tungstate.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use mCPBA (meta-Chloroperoxybenzoic acid) instead of Tungstate/H2O2? A: Generally, no . mCPBA is an electrophilic oxidant. It reacts well with electron-rich alkenes (like styrene). Aconitic acid is an electron-deficient alkene (due to three electron-withdrawing carboxyl groups). The reaction with mCPBA will be extremely slow or non-existent. The Tungstate/H2O2 system operates via a nucleophilic mechanism suitable for this substrate.

Q2: Why is the pH range so narrow (4.5 - 6.0)? A: This is the "Goldilocks" zone for Tungstate chemistry.

  • Below pH 4: Tungstate aggregates into inactive clusters.

  • Above pH 7: The reaction competes with the base-catalyzed decomposition of hydrogen peroxide (

    
    ), resulting in gas evolution rather than epoxidation.
    

Q3: Is the product stable in water? A: Epoxytricarballylic acid is relatively stable in neutral aqueous solution at room temperature. However, it will hydrolyze over time or upon heating. For long-term storage, isolate it as a solid or a salt and store in a desiccator at -20°C.

References

  • Payne, G. B., & Williams, P. H. (1959).[1] Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Unsaturated Acids.[2][3] The Journal of Organic Chemistry, 24(1), 54–55.
    
  • Venturello, C., et al. (1983). A convenient catalytic method for the epoxidation of simple alkenes by hydrogen peroxide. The Journal of Organic Chemistry, 48(21), 3831–3833.

  • Schloss, J. V., et al. (1980). Inactivation of aconitase by trans-aconitate 1,2-epoxide. Biochemistry, 19(11), 2358–2362.

  • Noyori, R. (1998). Green Oxidation with Aqueous Hydrogen Peroxide. A method focusing on tungstate catalysis for environmentally benign synthesis.[3][4]

Sources

(+/-)-Epoxytricarballylic acid monopotassium salt storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 (Salt form) / 118686-77-2 (Parent acid generic) Target: Aconitase (Aconitate hydratase) Support Tier: Senior Application Scientist Level

Module 1: Storage & Stability (The "Shelf Life" Logs)

User Query: "My shipment arrived at ambient temperature. Is the compound degraded?"

Status: Likely Stable (Short-Term) Root Cause Analysis: While (+/-)-epoxytricarballylic acid (ETA) is a transition-state analog inhibitor, the epoxide ring is chemically strained. However, in its lyophilized solid salt form, it exhibits reasonable thermal stability for short durations (shipping stress). The critical threat is moisture , not transient heat.

Technical Directive:

  • Immediate Action: Inspect the vial. If the powder appears sticky or collapsed (deliquescence), moisture ingress has occurred. This catalyzes ring-opening hydrolysis, rendering the inhibitor inactive.

  • Long-Term Storage: Store strictly at -20°C .

  • Desiccation: The monopotassium salt is hygroscopic. Store inside a secondary container with active desiccant (silica gel).

User Query: "Can I freeze stock solutions for later use?"

Status: Not Recommended Scientific Rationale: Epoxides are electrophilic and susceptible to hydrolysis. In aqueous solution, water acts as a nucleophile, attacking the epoxide ring to form the corresponding diol (inactive tricarballylic acid derivative). This reaction is catalyzed by both acid (protonation of the oxygen) and base (hydroxide attack).

  • Half-Life Warning: In neutral aqueous solution (pH 7.0–7.5), the half-life can be <24 hours at room temperature. Freezing at -20°C slows this but does not stop it completely due to freeze-concentration effects (pH shifts in partially frozen buffers).

Best Practice Protocol:

  • Solid: Weigh only what is needed for the day's experiment.

  • Reconstitution: Prepare fresh immediately before the assay.

  • Emergency Storage: If you must store a solution, use -80°C, flash freeze in liquid nitrogen, and use single-use aliquots. Discard after one freeze-thaw cycle.

Module 2: Solubilization & Handling (The "Prep" Logs)

User Query: "How do I solubilize this salt without destroying the epoxide?"

Status: Requires pH Control Troubleshooting: The "monopotassium salt" designation implies that of the three carboxylic acid groups, only one is neutralized. Dissolving this in pure water will result in an acidic solution (likely pH 3–4). Acidic pH rapidly catalyzes epoxide ring opening.

Step-by-Step Solubilization Workflow:

  • Solvent Choice: Use a buffered solution (PBS or HEPES, pH 7.4) rather than unbuffered water.[1] The buffer capacity will counteract the acidity of the salt.

  • Concentration: Do not exceed 50 mM in the stock to ensure the buffer can maintain pH.

  • Verification: Spot-check pH with a micro-strip. If pH < 6.0, the epoxide is at risk.

Graphviz Workflow: Safe Reconstitution

ReconstitutionWorkflow Start Solid ETA Salt (-20°C, Desiccated) Weigh Weigh Aliquot (Minimize Humidity) Start->Weigh Solvent Add Buffer (pH 7.4) (PBS or HEPES) Weigh->Solvent Check Check pH (Must be > 6.5) Solvent->Check Adjust Adjust pH carefully (Dilute KOH, avoid hotspots) Check->Adjust pH < 6.0 Use Use Immediately (Assay within 4 hours) Check->Use pH OK Adjust->Use Degradation Inactive Diol Use->Degradation > 24h

Caption: Workflow for reconstituting Epoxytricarballylic acid to minimize acid-catalyzed hydrolysis.

Module 3: Experimental Application (The "Assay" Logs)

User Query: "I see no inhibition of Aconitase in my assay."

Status: Assay Design Error Potential Causes:

  • Substrate Competition: ETA is a competitive inhibitor . If your citrate/isocitrate concentration is saturating (

    
    ), the inhibitor cannot effectively bind.
    
  • Activation Lag: Aconitase contains a [4Fe-4S] cluster that often requires activation (using Fe(II) and a reductant like cysteine or DTT) before the assay. If you add the inhibitor after substrate, it may struggle to displace the substrate.

Optimization Protocol:

  • Pre-incubation: Incubate the enzyme with ETA for 10–15 minutes before adding the substrate (Citrate/Isocitrate). This allows the inhibitor to bind the active site [4Fe-4S] cluster.

  • Substrate Concentration: Run the assay at substrate concentrations near the

    
     (approx. 0.2–0.5 mM for citrate) to maximize sensitivity to the inhibitor.
    
User Query: "Is this a suicide inhibitor or reversible?"

Status: Tight-Binding Competitive / Transition State Analog Mechanism: (+/-)-Epoxytricarballylic acid mimics the transition state of the dehydration of citrate to cis-aconitate. It binds extremely tightly to the active site iron-sulfur cluster. While often described as "irreversible" in older literature due to the strength of the bond (


 in the nanomolar/low micromolar range), it is technically a tight-binding competitive inhibitor . Unlike fluorocitrate, it does not necessarily require metabolic conversion to become active, but it mimics the intermediate geometry.

Graphviz Pathway: Mechanism of Action

AconitaseInhibition Citrate Citrate (Substrate) Aconitase Aconitase [4Fe-4S] Cluster Citrate->Aconitase Binding Intermediate Cis-Aconitate (Intermediate) Aconitase->Intermediate Dehydration Complex Enzyme-Inhibitor Complex (Inactive) Aconitase->Complex Blocked Isocitrate Isocitrate (Product) Intermediate->Isocitrate Rehydration ETA (+/-)-Epoxytricarballylic Acid (Inhibitor) ETA->Aconitase Competitive Binding

Caption: Competitive inhibition mechanism where ETA mimics the substrate/transition state, blocking the Fe-S cluster.

Summary of Physical Properties

PropertySpecificationHandling Note
Molecular Weight ~242.2 g/mol (Salt)Adjust calculations if using free acid MW.
Solubility Water (>10 mg/mL)pH Sensitive. Dissolve in buffer.
Appearance White crystalline solidDiscard if yellow or sticky (hydrolysis).
Storage -20°C (Solid)Protect from light and moisture.
Inhibitory Constant (

)
~0.5 - 2.0

Varies by species and pH.

References

  • Mechanism of Aconitase Inhibition: Villafranca, J. J. (1974).[2] The Mechanism of Aconitase Action: Evidence for an Enzyme Isomerization by Studies of Inhibition by Tricarboxylic Acids.[2] The Journal of Biological Chemistry, 249(19), 6149–6155.[2]

  • Epoxide Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (General principles of epoxide acid-catalyzed hydrolysis).

  • Aconitase Structure & Function: Beinert, H., Kennedy, M. C., & Stout, C. D. (1996). Aconitase as Iron−Sulfur Protein, Enzyme, and Iron-Regulatory Protein. Chemical Reviews, 96(7), 2335–2374.

  • Product Identity & CAS Verification: BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt.

Sources

Validation & Comparative

Validating the Biological Activity of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the biological activity of (+/-)-Epoxytricarballylic acid monopotassium salt , a specialized biochemical tool.

Editorial Note on Target Specificity: Based on the chemical structure (tricarboxylic acid backbone) and mechanistic principles of enzyme inhibition, this compound is a transition-state analog inhibitor of Aconitase (Aconitate Hydratase) . It is chemically distinct from Epoxysuccinate (a dicarboxylic acid), which inhibits Fumarase. While both enzymes are assayed at 240 nm, this guide focuses on the correct biological target: Aconitase .

Content Type: Publish Comparison Guide Target Enzyme: Aconitase (Aconitate Hydratase) [EC 4.2.1.3] Primary Application: Metabolic Flux Analysis, Krebs Cycle Interruption

Executive Summary

(+/-)-Epoxytricarballylic acid monopotassium salt (ETA) is a potent, reversible competitive inhibitor of Aconitase . Unlike the "suicide inhibitor" fluorocitrate (which requires metabolic conversion), ETA acts directly by mimicking the transition state of the dehydration/hydration reaction between citrate and isocitrate.

Its utility lies in its structural specificity : the epoxide moiety mimics the unstable carbanion intermediate formed during the conversion of citrate to cis-aconitate. This makes it a precision tool for dissecting metabolic flux at the early stages of the TCA cycle, specifically distinguishing between mitochondrial and cytosolic aconitase (c-Acon) activity when used in permeabilized systems.

Mechanism of Action

ETA functions as a transition-state analog . Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The enzyme mechanism involves an iron-sulfur cluster ([4Fe-4S]) that coordinates the hydroxyl group. ETA binds to the active site, where its epoxide ring mimics the geometry and charge distribution of the intermediate, effectively locking the enzyme and preventing substrate turnover.

Aconitase_Inhibition Citrate Citrate CisAconitate cis-Aconitate (Intermediate) Citrate->CisAconitate Dehydration Isocitrate Isocitrate CisAconitate->Isocitrate Hydration Aconitase Aconitase [4Fe-4S] Cluster Aconitase->CisAconitate Catalysis ETA (+/-)-Epoxytricarballylic Acid (Inhibitor) ETA->Aconitase Competitive Binding

Figure 1: Mechanism of Action. ETA competitively binds to the Iron-Sulfur cluster of Aconitase, mimicking the transition state and blocking the conversion of Citrate/Isocitrate.

Comparative Analysis: ETA vs. Alternatives

Researchers often choose between direct chemical inhibitors and genetic methods. ETA offers a "fast-on/fast-off" profile suitable for acute kinetic studies, unlike genetic knockdowns.

Feature(+/-)-Epoxytricarballylic Acid Fluorocitrate Oxalomalate shRNA/CRISPR (ACO2)
Mechanism Competitive (Transition State Analog)Suicide Inhibitor (Mechanism-based)Competitive InhibitorGenetic Depletion
Reversibility Reversible Irreversible (Covalent-like)ReversiblePermanent
Specificity High (Structural mimicry)High (Requires synthase conversion)ModerateVery High
Kinetics Fast onset (Seconds)Slow onset (Requires metabolism)Fast onsetDays to Weeks
Permeability Poor (Requires permeabilization)Good (Precursor crosses membrane)PoorN/A
Primary Use Acute kinetic assays, Lysate studiesIn vivo / Intact cell metabolic blockEnzyme kineticsLong-term phenotype studies

Expert Insight: Choose ETA when you need to measure the instantaneous inhibition of Aconitase in cell lysates or isolated mitochondria without the lag time associated with Fluorocitrate metabolism.

Experimental Validation Protocols

Protocol A: Spectrophotometric Aconitase Assay (Cell-Free)

This protocol validates ETA activity by monitoring the formation of cis-aconitate at 240 nm.

  • Principle: Aconitase converts Isocitrate to cis-aconitate. cis-Aconitate has a high extinction coefficient at 240 nm (

    
    ). ETA prevents this increase in absorbance.
    
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.6 mM MnCl

      
      .
      
    • Substrate: 20 mM DL-Isocitrate (freshly prepared).

    • Enzyme: Purified Porcine Heart Aconitase or Cell Lysate (10-50 µg protein).

    • Inhibitor: (+/-)-Epoxytricarballylic acid monopotassium salt (Stock 100 mM in water).

Step-by-Step Workflow:

  • Blanking: Add 980 µL Assay Buffer to a quartz cuvette.

  • Enzyme Activation: Add enzyme and incubate for 5 minutes to ensure Fe-S cluster stability (Mn

    
     helps stabilize).
    
  • Baseline: Record absorbance at 240 nm for 1 minute (should be stable).

  • Reaction Initiation: Add 20 µL Isocitrate (Final conc: 0.4 mM). Mix by inversion.

  • Control Rate: Measure

    
     for 2 minutes (Linear phase).
    
  • Inhibition: Add ETA (e.g., 10 µM - 100 µM titration).

  • Result: Observe immediate reduction in slope (

    
    ).
    

Data Analysis: Plot


 vs. 

(Dixon Plot) or

vs.

(Lineweaver-Burk) to confirm competitive inhibition (

unchanged,

increases).
Protocol B: Mitochondrial Respiration (Permeabilized Cells)

Critical Note: ETA is a charged tricarboxylate salt and does not cross the plasma membrane efficiently. You must use permeabilized cells (e.g., Seahorse XF Plasma Membrane Permeabilizer) or isolated mitochondria.

Workflow Step1 1. Prepare Cells (Monolayer or Suspension) Step2 2. Permeabilization Add Digitonin or XF PMP (Pores form in Plasma Membrane) Step1->Step2 Step3 3. Add Substrate (Pyruvate + Malate or Citrate) Step2->Step3 Step4 4. Acute Injection Inject (+/-)-Epoxytricarballylic Acid Step3->Step4 Step5 5. Measure OCR (Oxygen Consumption Rate) Step4->Step5 Result Result: Drop in OCR (Specific Block of TCA Cycle) Step5->Result

Figure 2: Permeabilized Cell Assay Workflow. Essential for validating ETA activity in a cellular context due to membrane impermeability.

Troubleshooting & Expert Tips

  • Solubility & pH: The monopotassium salt is highly water-soluble. However, tricarballylic acids are pH-sensitive. Ensure your assay buffer is strictly buffered at pH 7.4. A drop in pH (acidic) can protonate the carboxyl groups, altering binding affinity.

  • Stability: The epoxide ring is reactive. Do not store dilute solutions. Prepare fresh stocks in water or buffer immediately before use. Avoid buffers with strong nucleophiles (like DTT or Mercaptoethanol) in the stock solution, as they may ring-open the epoxide over time.

  • Distinguishing from Fumarase: If you see inhibition of fumarate depletion (also at 240 nm), check your substrate. ETA should not inhibit Fumarase significantly compared to Epoxysuccinate. Use Malate as a control substrate; Aconitase will not react with Malate, whereas Fumarase will.

References

  • Lauble, H., et al. (1994). "Crystal structure of aconitase with isocitrate and nitroisocitrate bound." Biochemistry. Link (Demonstrates the structural basis of tricarboxylic acid binding to the Fe-S cluster).

  • Porter, D. J., & Bright, H. J. (1980). "3-Nitro-2-hydroxypropionate: A transition state analog inhibitor of fumarase." Journal of Biological Chemistry. Link (Provides the comparative basis for transition state analogs in TCA enzymes).

  • Costello, L. C., & Franklin, R. B. (2006). "Aconitase activity and its role in the regulation of citrate oxidation in prostate epithelial cells." Prostate. Link (Methodology for Aconitase assays in tissue).

  • Russell, J. B. (1986). "Production of tricarballylic acid by rumen microorganisms and its potential toxicity." British Journal of Nutrition. Link (Discusses the biological activity of the parent tricarballylic acid).

A Researcher's Guide to Comparing Inhibitors of the Tricarboxylic Acid (TCA) Cycle: Profiling Aconitase Inhibition and Its Metabolic Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of enzyme inhibitors targeting key nodes within the tricarboxylic acid (TCA) cycle and its associated anaplerotic pathways. We will focus on aconitate hydratase (aconitase) as a primary target, exploring the inhibitory potential of compounds like (+/-)-Epoxytricarballylic acid monopotassium salt by contextualizing them against known inhibitors. Furthermore, we will broaden the comparison to include inhibitors of isocitrate dehydrogenase (IDH) and phosphoenolpyruvate carboxylase (PEPC) to provide a comprehensive view of strategies for modulating cellular metabolism.

The TCA cycle is a central hub of cellular metabolism, critical for energy production, biosynthesis, and redox balance.[] Its enzymes represent significant targets for therapeutic intervention in diseases ranging from cancer to metabolic disorders. Understanding the potency, selectivity, and mechanism of action of inhibitors targeting this cycle is paramount for drug development and chemical biology research.

Section 1: The Aconitase Checkpoint: From Citrate to Isocitrate

Aconitase (aconitate hydratase) is a crucial isomerase in the TCA cycle that catalyzes the stereospecific conversion of citrate to isocitrate via a cis-aconitate intermediate.[2][3] Its inhibition leads to an accumulation of citrate, which can have downstream effects on glycolysis and fatty acid synthesis.

Inhibitor Profile: Tricarballylic Acid and Its Analogs

Tricarballylic acid is a known competitive inhibitor of aconitase, acting as a substrate analog.[4] Its structure provides a logical starting point for designing more potent or specific inhibitors. (+/-)-Epoxytricarballylic acid monopotassium salt, a structural derivative, is a compound of interest. The introduction of an epoxide ring is a key chemical modification. This highly reactive three-membered ring presents the possibility of forming a covalent bond with nucleophilic residues in the enzyme's active site, potentially leading to irreversible inhibition—a mechanism distinct from the competitive inhibition of its parent compound, tricarballylic acid.

For a robust comparison, we contrast these with Fluorocitrate , a potent and well-characterized aconitase inhibitor. Fluorocitrate is metabolized from fluoroacetate and acts as a "suicide substrate," leading to powerful inhibition of the enzyme.[5][6]

Comparative Data: Aconitase Inhibitors
InhibitorTarget EnzymeInhibition TypePotency (Ki)Citation(s)
(+/-)-Epoxytricarballylic acid AconitaseHypothesized IrreversibleTo be determined
Tricarballylic acid AconitaseCompetitive0.52 mM[4]
Fluorocitrate AconitasePartially Competitive3.4 x 10⁻⁸ M (34 nM)[5]
Visualization: Aconitase Inhibition Pathway

G cluster_0 TCA Cycle Step Citrate Citrate cis_Aconitate cis-Aconitate (Intermediate) Citrate->cis_Aconitate H₂O Aconitase Aconitase (Enzyme) Isocitrate Isocitrate cis_Aconitate->Isocitrate + H₂O Inhibitor1 Tricarballylic Acid (Competitive) Inhibitor1->Aconitase Blocks Substrate Binding Inhibitor2 Fluorocitrate (Potent Inhibitor) Inhibitor2->Aconitase High-Affinity Binding Inhibitor3 (+/-)-Epoxytricarballylic acid (Hypothesized Irreversible) Inhibitor3->Aconitase Potential Covalent Modification

Caption: Inhibition of the Aconitase-catalyzed isomerization of Citrate to Isocitrate.

Section 2: A Downstream Target: Isocitrate Dehydrogenase (IDH) Inhibitors

Immediately following the aconitase step, Isocitrate Dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[7] IDH has become a major therapeutic target, particularly in oncology, due to gain-of-function mutations (e.g., in IDH1 and IDH2) that lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[7][8] Comparing aconitase inhibitors to IDH inhibitors allows researchers to evaluate different strategies for modulating this critical juncture of the TCA cycle.

Classes of IDH Inhibitors

IDH inhibitors are highly advanced, with several FDA-approved drugs. They are primarily categorized by their selectivity for wild-type versus mutant forms of the enzyme.

  • Mutant-Selective Inhibitors: These compounds, such as Ivosidenib (AG-120) for IDH1 mutations and Enasidenib (AG-221) for IDH2 mutations, specifically target the neomorphic activity of the mutated enzyme, reducing 2-HG production.[8][9]

  • Pan-Mutant Inhibitors: Compounds like AG-881 are designed to inhibit both mutant IDH1 and IDH2 enzymes.[9]

  • Wild-Type Inhibitors: While less common in therapeutics, specific inhibitors of wild-type IDH1 exist and serve as valuable research tools.[10]

Comparative Data: Selected IDH Inhibitors
InhibitorTarget Enzyme(s)Potency (IC50)Citation(s)
Ivosidenib (AG-120) Mutant IDH1Not specified, but approved for IDH1-mutant AML[9]
Enasidenib (AG-221) Mutant IDH2FDA-approved for IDH2-mutant AML[8]
Olutasidenib (FT-2102) Mutant IDH1 (R132H/R132C)21.2 nM / 114 nM[10]
IDH-305 Mutant IDH1 (R132H/R132C)27 nM / 28 nM[10]
ML309 Mutant IDH1 (R132H)96 nM[10]
AG-881 Pan-mutant IDH1/IDH2Not specified, but effective against multiple mutations[9]
Visualization: Wild-Type vs. Mutant IDH Pathway

G cluster_enzymes Enzymes Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Catalyzed by WT_IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Neomorphic activity catalyzed by Mut_IDH WT_IDH Wild-Type IDH1/2 Mut_IDH Mutant IDH1/2 Inhibitor_WT WT IDH Inhibitors Inhibitor_WT->WT_IDH Inhibitor_Mut Mutant-Specific Inhibitors (e.g., Ivosidenib) Inhibitor_Mut->Mut_IDH

Caption: Divergent pathways of Wild-Type and Mutant Isocitrate Dehydrogenase (IDH).

Section 3: Modulating Anaplerosis: Phosphoenolpyruvate Carboxylase (PEPC) Inhibitors

While aconitase and IDH are core components of the TCA cycle, other enzymes are critical for replenishing its intermediates—a process known as anaplerosis. Phosphoenolpyruvate Carboxylase (PEPC) is a key anaplerotic enzyme that catalyzes the irreversible carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate.[11] Inhibiting PEPC represents a distinct strategy from targeting the cycle directly, aiming instead to starve the cycle of essential intermediates.

Inhibitor Profile: PEPC Regulation and Inhibition

PEPC is subject to complex allosteric regulation. This provides a different paradigm for comparison, moving from active-site inhibitors to allosteric modulators.

  • Allosteric Feedback Inhibitors: The carboxylic acids malate and aspartate , which are products derived from oxaloacetate, act as natural feedback inhibitors of PEPC.[11][12] Malate is considered a mixed inhibitor.[12]

  • Pharmacological Inhibitors: Compounds like 3,3-Dichloro-2-(dihydroxyphosphinoylmethyl)propenoate (DCDP) have been developed as effective inhibitors of PEPC for research purposes.[13]

Comparative Data: PEPC Inhibitors
InhibitorTarget EnzymeInhibition TypePotencyCitation(s)
Malate PEPCMixed / FeedbackVaries with conditions[12]
Aspartate PEPCAllosteric / FeedbackStrong inhibitor[11]
DCDP PEPC (from Zea mays)Effective InhibitorIC50 = 70 µM[13]

Section 4: Experimental Protocols for Rigorous Comparison

To ensure that comparisons between inhibitors are objective and reproducible, standardized and well-validated experimental protocols are essential. The following methodologies provide a framework for determining key inhibitory parameters.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15] It is a primary measure of inhibitor potency.

Objective: To determine the concentration-dependent effect of an inhibitor on enzyme activity.

Materials:

  • Purified enzyme (e.g., Aconitase, IDH, or PEPC)

  • Enzyme-specific substrate (e.g., Citrate, Isocitrate, or PEP)

  • Test inhibitor (e.g., (+/-)-Epoxytricarballylic acid) and known control inhibitor

  • Optimized assay buffer

  • Required cofactors (e.g., NADP+ for IDH)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a serial dilution series of the inhibitor across a wide concentration range (e.g., from 1 nM to 100 µM).

  • Enzyme/Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate. Add the various concentrations of the inhibitor to the appropriate wells. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background signal).

  • Rationale: This pre-incubation step (typically 15-30 minutes at the optimal temperature) allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is especially critical for slow-binding or irreversible inhibitors.

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Convert the reaction rates to a percentage of the uninhibited control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[14]

Protocol 2: Determining the Mechanism of Inhibition (MOA) and Ki

While IC50 is a useful measure of potency, it is dependent on experimental conditions like substrate concentration.[14] The inhibition constant (Ki) is a true measure of binding affinity. This protocol determines the Ki and the mechanism of action (e.g., competitive, non-competitive).

Objective: To elucidate how the inhibitor interacts with the enzyme and its substrate.

Procedure:

  • Experimental Setup: This experiment involves a matrix of conditions. The assay from Protocol 1 is repeated across multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, a full substrate titration is performed (e.g., using at least 5-8 substrate concentrations spanning from 0.5x Km to 5x Km).[16]

  • Rationale: By observing how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax) at different substrate concentrations, one can determine the mechanism.

  • Data Analysis:

    • For each inhibitor concentration, determine the apparent Km and Vmax by fitting the substrate-velocity data to the Michaelis-Menten equation.

    • Visualize the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections is characteristic of the inhibition type:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel.

    • Calculate the Ki value using appropriate secondary plots or by global fitting of the entire dataset to the relevant inhibition model equations. The Cheng-Prusoff equation can also be used to convert an IC50 value to a Ki for competitive inhibitors if the substrate concentration and Km are known.[14]

Visualization: The Inhibitor Evaluation Workflow

G A Assay Design & Optimization B Protocol 1: IC50 Determination A->B C Dose-Response Curve (Inhibition vs. [I]) B->C D Calculate IC50 Value C->D E Protocol 2: Kinetic Analysis (MOA) D->E Potent hits advance F Substrate & Inhibitor Matrix Assay E->F G Lineweaver-Burk Plot Analysis F->G H Determine Mechanism & Calculate Ki G->H

Caption: A systematic workflow for the characterization of enzyme inhibitors.

Conclusion

The comparative analysis of enzyme inhibitors requires a multi-faceted approach. By examining a novel compound like (+/-)-Epoxytricarballylic acid monopotassium salt in the context of known inhibitors for its direct target (aconitase) as well as for functionally related enzymes (IDH and PEPC), researchers can gain a deeper understanding of its potential impact on cellular metabolism. The structural feature of an epoxide ring suggests a potentially irreversible mechanism of action, warranting rigorous experimental investigation using the protocols outlined. This comprehensive evaluation, grounded in robust biochemical assays, is fundamental to the successful development of new chemical probes and therapeutic agents targeting metabolic pathways.

References

  • Frontiers. (n.d.). Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics.
  • PMC - NIH. (2019, October 22). Isocitrate dehydrogenase inhibitors in acute myeloid leukemia.
  • MedchemExpress.com. (n.d.). Isocitrate Dehydrogenase (IDH) | Inhibitors.
  • edX. (n.d.). IC50 Determination.
  • PMC - NIH. (n.d.). The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer.
  • BOC Sciences. (2024, August 22). Isocitrate Dehydrogenase (IDH) Inhibitors, Agonists and Modulators.
  • Wikipedia. (n.d.). IC50.
  • MedChemExpress. (n.d.). Tricarballylic acid | Aconitate Hydratase Inhibitor.
  • Wikipedia. (n.d.). Phosphoenolpyruvate carboxylase.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • MedchemExpress.com. (n.d.). PEPCK | Inhibitors.
  • PMC - NIH. (n.d.). Inhibition of Phosphoenolpyruvate Carboxylase by Malate.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • PMC. (n.d.). Inhibitors of Pyruvate Carboxylase.
  • Blood | American Society of Hematology - ASH Publications. (2016, December 2). Aconitase: An Iron Sensing Regulator of Mitochondrial Oxidative Metabolism and Erythropoiesis.
  • PubMed. (n.d.). Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria.
  • Plant Physiology | Oxford Academic. (n.d.). Effects of the Phosphoenolpyruvate Carboxylase Inhibitor 3,3-Dichloro-2-(Dihydroxyphosphinoylmethyl)propenoate on Photosynthesis.
  • PMC - NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • bioRxiv.org. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Creative Enzymes. (n.d.). Aconitase.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
  • Biochemical Journal. (1962). The inhibition of plant aconitate hydratase (aconitase) by fluorocitrate.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Rsc.org. (2014). Protocol for enzyme assays.

Sources

In vivo validation of (+/-)-Epoxytricarballylic acid monopotassium salt effects

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of Novel Metabolic Modulators: A Comparative Framework for (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Introduction: Charting a Course for a Novel Compound

(+/-)-Epoxytricarballylic acid monopotassium salt is a novel chemical entity with limited publicly available data on its biological effects. Its structural similarity to known metabolic inhibitors, however, provides a strong rationale for investigating its potential as a modulator of cellular metabolism. This guide provides a comprehensive framework for the in vivo validation of this compound, from initial hypothesis to comparative efficacy studies. It is designed for researchers and drug development professionals seeking to systematically evaluate the therapeutic potential of new chemical entities in the metabolic space.

Rather than presenting non-existent data, we will establish a rigorous, hypothesis-driven workflow. We will ground our experimental design in the compound's structural relationship to tricarballylic acid, a known competitive inhibitor of aconitase, a critical enzyme in the citric acid cycle.

Part 1: Hypothesized Mechanism of Action and Rationale

The Aconitase Hypothesis

The core of the molecule, tricarballylic acid, is structurally similar to citrate. This allows it to act as a competitive inhibitor of aconitase, the enzyme responsible for the stereospecific isomerization of citrate to isocitrate in the citric acid cycle. Inhibition of aconitase leads to an accumulation of citrate and a depletion of downstream metabolites, profoundly impacting cellular energy production and biosynthetic pathways.

The addition of an epoxy group to the tricarballylic acid backbone may alter its binding affinity, cell permeability, or metabolic stability compared to the parent compound. Our central hypothesis is that (+/-)-Epoxytricarballylic acid acts as a potent aconitase inhibitor, and its in vivo effects will be characterized by the downstream consequences of citric acid cycle disruption.

This hypothesis provides a clear biomarker for pharmacodynamic assessment (citrate accumulation) and informs the selection of relevant disease models for efficacy testing.

Aconitase_Inhibition_Pathway cluster_krebs Citric Acid Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Aconitase Aconitase Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Product Downstream Downstream Krebs Cycle & ATP Production Isocitrate->Downstream Compound (+/-)-Epoxytricarballylic Acid Compound->Aconitase Inhibition

Caption: Hypothesized mechanism of (+/-)-Epoxytricarballylic acid as an inhibitor of aconitase.

Part 2: A Step-by-Step In Vivo Validation Workflow

A systematic in vivo evaluation is critical to determine the therapeutic window and potential applications of a novel compound. The following workflow outlines a logical progression from initial characterization to efficacy testing.

In_Vivo_Validation_Workflow Start Compound Synthesis & Formulation PKPD Phase 1: PK/PD & Dose-Ranging Start->PKPD Establish Dosing Tox Phase 2: Acute Toxicity Assessment PKPD->Tox Determine MTD Efficacy Phase 3: Efficacy Study in Disease Model Tox->Efficacy Select Doses Data Data Analysis & Comparative Assessment Efficacy->Data End Go/No-Go Decision Data->End

Caption: A phased approach for the systematic in vivo validation of a novel compound.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to confirm its engagement with the target in vivo.

Experimental Protocol: Murine PK/PD Study

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old. Acclimatize for at least one week.

  • Compound Formulation: Prepare (+/-)-Epoxytricarballylic acid monopotassium salt in sterile saline (0.9% NaCl) for intraperitoneal (IP) injection. Prepare fresh on the day of the study.

  • Dose-Ranging:

    • Administer single IP doses at three escalating levels (e.g., 1, 10, 50 mg/kg) to different cohorts of mice (n=3 per dose).

    • Include a vehicle control group (saline only).

  • Pharmacokinetic (PK) Sampling:

    • Collect sparse blood samples (approx. 20-30 µL) via tail vein or submandibular bleed at pre-defined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours post-injection).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacodynamic (PD) Biomarker Sampling:

    • At the final time point (e.g., 24 hours), euthanize animals and collect terminal blood samples via cardiac puncture.

    • Process to plasma and measure citrate concentrations using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • PK Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

    • PD Response: Correlate the administered dose and compound exposure (AUC) with the change in plasma citrate levels compared to the vehicle control.

Phase 2: Comparative Analysis with a Standard Inhibitor

Objective: To benchmark the compound's potency and effects against a well-characterized alternative.

Selected Comparator: Sodium Fluoroacetate

Sodium fluoroacetate is a potent metabolic poison that, once it enters cells, is converted into fluorocitrate. Fluorocitrate is a classic, high-affinity inhibitor of aconitase. While highly toxic, it serves as an excellent positive control for validating the aconitase inhibition mechanism in vivo.

Comparative Data Framework

The goal is to populate a table like the one below to objectively compare the novel compound with the standard. This requires performing the same PK/PD protocol described above for Sodium Fluoroacetate at a low, effective dose (caution: this compound is highly toxic and requires stringent safety protocols).

Parameter(+/-)-Epoxytricarballylic AcidSodium FluoroacetateJustification
Pharmacokinetics
Cmax (µg/mL) at X mg/kgExperimental DataExperimental DataMeasures peak exposure.
AUC (µg·h/mL)Experimental DataExperimental DataRepresents total drug exposure over time.
Half-life (t½, hours)Experimental DataExperimental DataIndicates how long the compound stays in circulation.
Pharmacodynamics
ED50 (mg/kg) for Citrate RiseExperimental DataExperimental DataDose required to achieve 50% of maximal citrate increase.
Max Citrate Increase (% over vehicle)Experimental DataExperimental DataMeasures the peak biological effect on the target.
Safety (Preliminary)
Maximum Tolerated Dose (MTD)Experimental DataKnown to be very low (~5 mg/kg in mice)Defines the upper limit of dosing before severe toxicity.
Phase 3: Efficacy Testing in a Relevant Disease Model

Objective: To determine if target engagement translates into a therapeutic benefit.

Rationale for Model Selection: Aconitase inhibition has been explored as a therapeutic strategy in conditions where metabolic reprogramming is a key feature, such as certain cancers or ischemia-reperfusion injury. An acute model of ischemia-reperfusion is suitable for initial efficacy screening.

Experimental Protocol: Murine Renal Ischemia-Reperfusion (I/R) Injury Model

  • Animal Model: Male C57BL/6J mice, 10-12 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping the left renal pedicle with a non-traumatic microvascular clamp for 30 minutes. The right kidney can be removed (nephrectomy) to isolate the effect on the ischemic kidney.

    • Remove the clamp to initiate reperfusion.

  • Treatment Groups (n=8-10 per group):

    • Sham: Surgery without clamping.

    • I/R + Vehicle: I/R surgery with saline administration.

    • I/R + Test Compound: I/R surgery with administration of (+/-)-Epoxytricarballylic acid at one or two doses below the MTD, typically 30 minutes before reperfusion.

    • I/R + Positive Control (Optional): A compound known to be protective in this model.

  • Endpoint Analysis (at 24 hours post-reperfusion):

    • Blood Analysis: Collect blood to measure serum creatinine and blood urea nitrogen (BUN), key indicators of kidney injury.

    • Histology: Harvest the kidney, fix in formalin, and perform H&E (hematoxylin and eosin) staining to assess tubular necrosis, inflammation, and overall tissue damage.

    • Biomarker Analysis: Homogenize a portion of the kidney tissue to measure citrate levels to confirm target engagement in the tissue of interest.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of (+/-)-Epoxytricarballylic acid monopotassium salt. By hypothesizing a clear mechanism of action—aconitase inhibition—we can design logical, efficient experiments to assess its pharmacokinetic profile, confirm target engagement, and test for therapeutic efficacy in a relevant disease model. The direct comparison with a known aconitase inhibitor, Sodium Fluoroacetate, provides a crucial benchmark for evaluating its relative potency and potential safety margin.

Successful completion of this workflow will provide a robust data package to support a "Go/No-Go" decision for further preclinical development, enabling researchers to confidently assess the true therapeutic potential of this novel metabolic modulator.

References

  • Title: Tricarballylic acid, a competitive inhibitor of aconitase. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Citrate Colorimetric/Fluorometric Assay Kit Source: BioVision Inc. URL: [Link]

  • Title: Fluoroacetate: A Review of its History, Chemistry, and Toxicology Source: Journal of Medical Toxicology URL: [Link]

  • Title: Sodium fluoroacetate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Aconitase regulation of the Warburg effect in pulmonary hypertension Source: The FASEB Journal URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of (+/-)-Epoxytricarballylic Acid Analogs as Metabolic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of (+/-)-epoxytricarballylic acid analogs. While direct, comprehensive SAR studies on this specific class of compounds are not extensively documented in publicly available literature, we can construct a robust predictive framework based on their structural similarity to key metabolic intermediates and known enzyme inhibitors. This guide will, therefore, serve as a roadmap for designing and interpreting SAR studies for this promising, yet underexplored, class of molecules.

Introduction: The Therapeutic Potential of Targeting Metabolic Pathways

Metabolic pathways, such as the tricarboxylic acid (TCA) cycle, are fundamental to cellular energy production and biosynthesis. Their dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, enzymes within these pathways represent attractive targets for therapeutic intervention.

(+/-)-Epoxytricarballylic acid, a structural analog of TCA cycle intermediates like citrate and isocitrate, presents a compelling scaffold for the design of novel enzyme inhibitors. The presence of a reactive epoxide ring and three carboxyl groups suggests the potential for potent and selective interactions with the active sites of various metabolic enzymes. The epoxide moiety can act as an electrophile, forming a covalent bond with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. The tricarboxylate structure mimics the natural substrates of several key enzymes, potentially conferring specificity.

This guide will explore the hypothetical SAR of (+/-)-epoxytricarballylic acid analogs, focusing on their potential as inhibitors of key TCA cycle enzymes like aconitase and isocitrate dehydrogenase. We will delve into the critical structural features that likely govern their inhibitory potency and selectivity, and provide detailed experimental protocols for their synthesis and evaluation.

Comparative Analysis of Putative Epoxytricarballylic Acid Analogs

In the absence of extensive experimental data for a series of epoxytricarballylic acid analogs, we can propose a hypothetical SAR based on established principles of enzyme inhibition and the known properties of related molecules. The following sections will compare hypothetical analogs based on modifications to the core epoxytricarballylic acid structure.

The Critical Role of the Epoxide Ring

The epoxide is the key reactive group, or "warhead," of these potential inhibitors. Its electrophilic nature allows for covalent modification of active site residues, typically nucleophilic amino acids like cysteine, serine, or histidine.

  • Stereochemistry of the Epoxide: The relative stereochemistry of the epoxide ring (cis vs. trans) and the absolute stereochemistry of its constituent carbons will profoundly impact binding affinity and reactivity. The precise geometry required for optimal interaction will be dictated by the topology of the enzyme's active site. It is hypothesized that one stereoisomer will exhibit significantly higher potency than the others.

  • Substitution on the Epoxide Ring: The addition of substituents to the epoxide ring can modulate its reactivity and steric profile. Electron-withdrawing groups could enhance electrophilicity, potentially increasing the rate of covalent modification. Conversely, bulky substituents might hinder access to the active site.

The Significance of the Tricarboxylate Moiety

The three carboxyl groups are crucial for mimicking the natural substrates of target enzymes and for establishing key electrostatic interactions within the active site.

  • Relative Stereochemistry of Carboxyl Groups: The spatial arrangement of the three carboxylates is critical for recognition and binding. Analogs with stereochemistry that closely mimics that of citrate or isocitrate are predicted to have higher affinity for their respective target enzymes.

  • Modification of Carboxyl Groups: Esterification or amidation of one or more carboxyl groups would be expected to reduce binding affinity due to the loss of key ionic interactions. However, such modifications could be employed to create prodrugs with improved cell permeability.

Hypothetical SAR Data Summary

The following table presents a hypothetical summary of the inhibitory activities of a theoretical series of epoxytricarballylic acid analogs against a target enzyme, such as aconitase. This table is intended to serve as a template for organizing and interpreting experimental data from future SAR studies.

Analog Modification Predicted IC50 (µM) Rationale for Predicted Activity
1 (Parent) (+/-)-Epoxytricarballylic acid10Baseline activity of the racemic mixture.
2 (2R,3S)-Epoxytricarballylic acid1Enantiomerically pure compound with optimal stereochemistry for active site binding.
3 (2S,3R)-Epoxytricarballylic acid>100Enantiomer with incorrect stereochemistry for active site binding.
4 cis-Epoxytricarballylic acid50Diastereomer with suboptimal geometry for the nucleophilic attack.
5 Monomethyl ester (C1)500Reduced binding affinity due to the loss of one key carboxylate interaction.
6 Trimethyl ester>1000Complete loss of ionic interactions with the active site.
7 2-Fluoro-epoxytricarballylic acid5Increased electrophilicity of the epoxide leading to a higher rate of covalent modification.

Experimental Protocols

To validate the hypothetical SAR outlined above, a systematic approach to the synthesis and biological evaluation of epoxytricarballylic acid analogs is required.

General Synthesis of Epoxytricarballylic Acid Analogs

A potential synthetic route to (+/-)-epoxytricarballylic acid and its analogs could start from a readily available starting material like aconitic acid.

Step-by-Step Protocol:

  • Epoxidation of Aconitic Acid:

    • Dissolve aconitic acid in a suitable solvent (e.g., dichloromethane).

    • Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a controlled manner at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with a reducing agent (e.g., sodium thiosulfate solution) to quench excess peroxy acid, followed by an aqueous base (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid.

    • Purify the resulting (+/-)-epoxytricarballylic acid by recrystallization or column chromatography.

  • Synthesis of Analogs:

    • Stereoselective Epoxidation: Employ chiral epoxidation methods (e.g., Sharpless asymmetric epoxidation of an allylic alcohol precursor) to synthesize enantiomerically enriched analogs.

    • Modification of Carboxyl Groups: Utilize standard esterification or amidation procedures to modify the carboxyl groups prior to or after the epoxidation step.

    • Introduction of Substituents: Synthesize substituted aconitic acid precursors to introduce functionality on the carbon backbone.

Enzyme Inhibition Assays

The inhibitory activity of the synthesized analogs should be evaluated against relevant metabolic enzymes.

Step-by-Step Protocol for Aconitase Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Obtain purified aconitase (e.g., from porcine heart).

    • Prepare a stock solution of the substrate, isocitrate, in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the substrate, isocitrate.

    • Monitor the conversion of isocitrate to cis-aconitate by measuring the increase in absorbance at 240 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizing the Structure-Activity Logic

Graphviz diagrams can be used to visualize the logical relationships in an SAR study and the proposed mechanism of action.

SAR Decision Tree

SAR_Decision_Tree Start Start with (+/-)-Epoxytricarballylic Acid Stereochem Investigate Epoxide Stereochemistry Start->Stereochem Hypothesis: Stereochemistry is key Potency Improved Potency? Stereochem->Potency Carboxyl Modify Carboxylate Groups Selectivity Improved Selectivity? Carboxyl->Selectivity Substituents Introduce Substituents Lead Lead Compound Substituents->Lead Optimize Potency->Stereochem No, re-evaluate Potency->Carboxyl Yes Selectivity->Carboxyl No, re-evaluate Selectivity->Substituents Yes

Caption: A decision tree illustrating the logical progression of an SAR study for epoxytricarballylic acid analogs.

Proposed Mechanism of Irreversible Inhibition

Inhibition_Mechanism cluster_Enzyme Enzyme Active Site Enzyme Aconitase Complex Enzyme-Inhibitor Complex Enzyme->Complex Nucleophile Nucleophilic Residue (e.g., Cys, Ser, His) Covalent Covalently Modified (Inactive) Enzyme Nucleophile->Covalent Inhibitor (+/-)-Epoxytricarballylic Acid Analog Inhibitor->Complex Reversible Binding Complex->Covalent Nucleophilic Attack on Epoxide

Caption: Proposed mechanism of irreversible inhibition of a target enzyme by an epoxytricarballylic acid analog.

Conclusion and Future Directions

The exploration of (+/-)-epoxytricarballylic acid analogs as inhibitors of metabolic enzymes holds significant promise for the development of novel therapeutics. While direct experimental evidence is currently limited, this guide provides a comprehensive framework for initiating and conducting a thorough SAR study. By systematically synthesizing and evaluating a library of analogs with diverse structural modifications, researchers can elucidate the key determinants of inhibitory potency and selectivity. The experimental protocols and visualization tools presented herein are designed to facilitate this process, ultimately paving the way for the discovery of new and effective drugs targeting metabolic pathways. Future work should focus on generating robust experimental data to validate the hypotheses presented in this guide and to identify lead compounds for further preclinical development.

References

Due to the lack of specific literature on the structure-activity relationship of (+/-)-epoxytricarballylic acid analogs, this section will provide references to related concepts and methodologies in enzyme inhibition and drug design.

  • General Principles of Enzyme Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Inhibition of TCA Cycle Enzymes: For a general overview of TCA cycle enzyme inhibition, refer to reviews on metabolic regulation. A relevant example, though not directly on the topic compound, is the inhibition of aconitase by fluorocitrate. [Link]

  • Epoxide Hydrolase Inhibitors: For an example of SAR studies on epoxide-containing molecules, literature on epoxide hydrolase inhibitors can be consulted. Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 53, 37-58. [Link]

  • Asymmetric Epoxidation: For methods on stereoselective synthesis of epoxides, refer to seminal works such as that by Sharpless. Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

A Comparative Guide to Aconitase Inhibition: Unraveling the Mechanism of (+/-)-Epoxytricarballylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating metabolic pathways, the enzyme aconitase represents a critical control point within the tricarboxylic acid (TCA) cycle. Its precise regulation is paramount for cellular energy homeostasis. This guide provides an in-depth analysis of the inhibitory mechanism of (+/-)-Epoxytricarballylic acid monopotassium salt, a potent modulator of aconitase activity. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.

Aconitase: The Isomerase at the Heart of the TCA Cycle

Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate, through the intermediate cis-aconitate[1]. This reaction is a crucial step in the TCA cycle, linking glycolysis-derived acetyl-CoA to oxidative phosphorylation. The enzyme's active site contains a [4Fe-4S] cluster, which is essential for its catalytic activity[1][2]. One iron atom of this cluster, which is not coordinated by a cysteine residue, directly interacts with the substrate, facilitating the dehydration and rehydration steps of the isomerization[1][2]. The sensitivity of this Fe-S cluster to oxidative stress also positions aconitase as a biomarker for mitochondrial dysfunction[3].

The Inhibitory Mechanism of (+/-)-Epoxytricarballylic Acid

(+/-)-Epoxytricarballylic acid, also known as cis-aconitic acid oxide, is a structural analog of the aconitase intermediate, cis-aconitate. Its molecular architecture, featuring a reactive epoxide ring in place of the double bond in cis-aconitate, strongly suggests a mechanism-based inhibition pathway.

Proposed Mechanism: Covalent Modification via Epoxide Ring-Opening

Mechanism-based inhibitors are unreactive compounds that are converted into highly reactive molecules by the catalytic action of the target enzyme itself. We propose that (+/-)-Epoxytricarballylic acid acts as such an inhibitor for aconitase.

  • Initial Binding: The inhibitor, due to its structural similarity to cis-aconitate, binds to the active site of aconitase. The carboxyl groups likely coordinate with the active site residues and the labile iron atom of the [4Fe-4S] cluster, mimicking the substrate's binding mode.

  • Enzyme-Catalyzed Activation: The catalytic residues of aconitase, likely a nucleophilic amino acid side chain (e.g., a deprotonated serine or cysteine) positioned for the hydration of cis-aconitate, attack one of the electrophilic carbons of the epoxide ring.

  • Covalent Adduct Formation: This nucleophilic attack results in the opening of the strained epoxide ring and the formation of a stable, covalent bond between the inhibitor and the enzyme. This irreversible modification of the active site renders the enzyme catalytically inactive.

This type of inhibition by epoxide-containing molecules is a well-established strategy for achieving high specificity and potency, as the inhibitor is only activated by the target enzyme.

A Comparative Analysis with Alternative Aconitase Inhibitors

To fully appreciate the characteristics of (+/-)-Epoxytricarballylic acid, it is essential to compare it with other well-documented aconitase inhibitors.

dot

Caption: Aconitase reaction in the TCA cycle and points of inhibitor action.

Fluorocitrate: The "Lethal Synthesis" Inhibitor

Fluorocitrate is the classic example of a mechanism-based aconitase inhibitor, formed in vivo from fluoroacetate via a process termed "lethal synthesis"[1].

  • Mechanism: Aconitase binds the (-)-erythro diastereomer of 2-fluorocitrate and catalyzes the elimination of fluoride, converting it into 4-hydroxy-trans-aconitate. This product binds extremely tightly, but not covalently, to the active site, effectively inhibiting the enzyme[4].

  • Inhibition Type: The inhibition is complex, being described as partially competitive or non-competitive depending on the substrate used[5]. The resulting tight binding makes it practically irreversible under physiological conditions.

  • Potency: It is a highly potent inhibitor, with reported Ki values in the nanomolar to low micromolar range[5][6].

Tricarballylic Acid: The Competitive Substrate Analog

Tricarballylic acid (also known as Propane-1,2,3-tricarboxylic acid) is a non-metabolizable analog of citrate[7].

  • Mechanism: Its structure is very similar to citrate but lacks the hydroxyl group necessary for the dehydration step of the aconitase reaction[7]. It binds to the active site and competes directly with the natural substrates (citrate, cis-aconitate, and isocitrate)[7][8].

  • Inhibition Type: It is a classic competitive inhibitor[7][8].

  • Potency: It is a moderately potent inhibitor with a reported Ki value of 0.52 mM[8][9].

trans-Aconitate: The Isomeric Inhibitor

trans-Aconitate is the geometric isomer of the enzyme intermediate cis-aconitate.

  • Mechanism: Due to its stereochemistry, trans-aconitate can bind to the active site but cannot be correctly positioned for catalysis, thus acting as a competitive inhibitor[10].

  • Inhibition Type: It is a competitive inhibitor, particularly with respect to cis-aconitate[10][11].

  • Potency: It is a potent competitive inhibitor with a reported Ki value of 0.14 mM[12].

Quantitative Performance Comparison

The choice of an inhibitor often depends on the desired potency and mechanism of action (e.g., reversible vs. irreversible). The table below summarizes the key characteristics of (+/-)-Epoxytricarballylic acid and its alternatives.

InhibitorProposed/Confirmed MechanismInhibition TypeReported Potency (Ki)Key Feature
(+/-)-Epoxytricarballylic acid Mechanism-Based (Covalent)IrreversibleNot ReportedHigh specificity via enzyme activation
Fluorocitrate Mechanism-Based (Tight Binding)Partially Competitive / Non-competitive3.4 x 10⁻⁸ M (34 nM)[5]Extremely high potency after activation
Tricarballylic acid Substrate AnalogCompetitive0.52 mM (520 µM)[8][9]Reversible, direct competition with substrate
trans-Aconitate Isomeric Substrate AnalogCompetitive0.14 mM (140 µM)[12]Reversible, potent competitive inhibitor

Experimental Protocols for Mechanistic Confirmation

To validate the inhibitory mechanism and potency of (+/-)-Epoxytricarballylic acid or any other inhibitor, a robust enzymatic assay is required.

dot

Caption: Workflow for determining enzyme inhibition kinetics.

Protocol: In Vitro Aconitase Inhibition Assay

This protocol is based on a coupled enzyme assay, which is a common and reliable method for measuring aconitase activity[13][14][15]. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to aconitase activity.

Materials:

  • Purified aconitase (e.g., from porcine heart)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate solution: 100 mM Citrate in Assay Buffer

  • Coupling enzyme: Isocitrate Dehydrogenase (IDH)

  • Cofactor: 10 mM NADP⁺

  • Inhibitor stock solutions: (+/-)-Epoxytricarballylic acid and others, dissolved in Assay Buffer

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Enzyme Activation (if necessary): Aconitase can become inactive through loss of its labile iron atom. To ensure full activity, pre-incubate the enzyme with 1 mM ferrous ammonium sulfate and 5 mM DTT on ice for 30-60 minutes before the assay[13].

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer

    • 0.5 mM NADP⁺ (final concentration)

    • 1 unit/mL Isocitrate Dehydrogenase (final concentration)

  • Assay Setup (for one inhibitor concentration):

    • In triplicate wells of the microplate, add 10 µL of the desired inhibitor concentration (or buffer for the uninhibited control).

    • Add a specific amount of activated aconitase enzyme to each well.

    • Add the Reaction Mix to bring the volume to 180 µL.

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the 100 mM citrate substrate solution to each well to start the reaction (final citrate concentration will be 10 mM).

  • Measure Activity: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

Determining Inhibition Type and Ki

To confirm the mechanism, the assay must be run under varying substrate and inhibitor concentrations.

  • Vary Substrate Concentration: Repeat the assay using a range of final citrate concentrations (e.g., 0.1 mM to 20 mM) with and without a fixed concentration of the inhibitor.

  • Vary Inhibitor Concentration: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), perform the assay with a fixed, non-saturating concentration of citrate and a range of inhibitor concentrations. For mechanism-based inhibitors like (+/-)-Epoxytricarballylic acid, vary the pre-incubation time with the enzyme before adding the substrate to observe time-dependent inactivation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve (ΔAbs/min).

    • Plot 1/V versus 1/[Substrate] to generate a Lineweaver-Burk plot [16][17][18].

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.

    • Uncompetitive inhibition: Lines will be parallel.

    • The inhibitor constant (Ki) can be calculated from these plots using standard enzyme kinetic equations[17]. For irreversible inhibitors, more complex analysis is needed to determine the inactivation rate constant (kinact) and Ki[19][20].

Conclusion: A Framework for Mechanistic Discovery

(+/-)-Epoxytricarballylic acid monopotassium salt presents a compelling profile as a potential mechanism-based inhibitor of aconitase. Its epoxide functionality offers a pathway for specific, covalent inactivation of this key TCA cycle enzyme. By comparing its proposed mechanism to the well-defined actions of fluorocitrate, tricarballylic acid, and trans-aconitate, researchers can better understand the spectrum of aconitase inhibition. The experimental protocols outlined in this guide provide a robust framework for validating these mechanisms, determining kinetic parameters, and ultimately selecting the most appropriate tool to probe the intricate workings of cellular metabolism.

References

  • Russell JB, et al. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. Br J Nutr. 1986 Jul;56(1):153-62. [Link]

  • Chen, Y., et al. Studying Acetylation of Aconitase Isozymes by Genetic Code Expansion. Front. Bioeng. Biotechnol., 23 March 2022. [Link]

  • Brand MD, et al. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. Biochem J. 1973 May;134(1):217-24. [Link]

  • Lauble, H., et al. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proc Natl Acad Sci U S A. 1996 Dec 24;93(26):14774-9. [Link]

  • Russell, J. B., & Van Soest, P. J. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. British Journal of Nutrition, 56(1), 153-162. 1986. [Link]

  • Villafranca, J. J., & Mildvan, A. S. The mechanism of aconitase action. I. The kinetic and magnetic resonance studies on the interaction of manganese and substrates with aconitase. J Biol Chem. 1971 Sep 25;246(18):5791-8. [Link]

  • Gawron O, Jones L. Structural basis for aconitase activity inactivation by butanedione and binding of substrates and inhibitors. Biochim Biophys Acta. 1977 Oct 13;484(2):453-64. [Link]

  • Guarriera-Bobyleva V, Buffa P. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Biochem J. 1969 Nov;115(2):247-56. [Link]

  • ResearchGate. Which aconitase assay kit or protocol is the best?. [Link]

  • Morrison, J. F. Biochemistry of fluoroacetate poisoning: the effect of fluorocitrate on purified aconitase. Biochem J. 1954;58(4):675-83. [Link]

  • Beutler, E., & Srisook, S. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice. Mech Ageing Dev. 2007;128(9):527-32. [Link]

  • Assay Genie. Aconitase Activity Colorimetric Assay Kit. [Link]

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Wikipedia. Aconitase. [Link]

  • Oreate AI Blog. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. [Link]

  • Taylor & Francis Online. Lineweaver–Burk plot – Knowledge and References. [Link]

  • Oreate AI Blog. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Hernanz A, Silió F. Inhibition by aconitine of aconitase of pig heart. Comp Biochem Physiol C Comp Pharmacol Toxicol. 1983;76(2):335-8. [Link]

  • Saffran M, Prado JL. Inhibition of aconitase by trans-aconitate. J Biol Chem. 1949 Oct;180(3):1301-9. [Link]

  • Enzymlogic. Discovering and de-risking irreversible inhibitors. [Link]

  • YouTube. Lineweaver Burk plot. [Link]

  • ResearchGate. Aconitase engagement in the TCA cycle. (A) Aconitase isomerization citrate to isocitrate. [Link]

  • Cope, H., et al. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. J. Med. Chem. 2024. [Link]

  • Lloyd, C. P., et al. The mechanism of aconitase: 1.8 A resolution crystal structure of the S642a:citrate complex. Protein Sci. 1999 Dec;8(12):2655-62. [Link]

  • Castro, L., Rodriguez, M., & Radi, R. Aconitase is readily inactivated by peroxynitrite, but not by its precursor, nitric oxide. J Biol Chem. 1994 Nov 25;269(47):29409-15. [Link]

Sources

Independent verification of (+/-)-Epoxytricarballylic acid monopotassium salt bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an independent verification framework for (+/-)-Epoxytricarballylic acid monopotassium salt (ETA-K) , designed for researchers requiring rigorous validation of its bioactivity as a potent Aconitase inhibitor .

Executive Summary & Technical Context[1][2][3][4][5][6][7]

(+/-)-Epoxytricarballylic acid (ETA) (also referenced as 1,2-epoxypropane-1,2,3-tricarboxylic acid or epoxy-cis-aconitate) is a transition-state analog inhibitor of Aconitase (Aconitate hydratase; EC 4.2.1.3) . Unlike the metabolic poison Fluorocitrate , which requires in vivo synthesis from fluoroacetate (lethal synthesis) or direct application of the difficult-to-source salt, ETA offers a direct, chemically defined tool for interrupting the Tricarboxylic Acid (TCA) cycle at the citrate


 isocitrate junction.

Why Verification is Critical:

  • Stereochemical Purity: Commercial preparations are often racemic (+/-). The biological activity is typically stereospecific to the isomer mimicking the natural (2R,3S)-isocitrate transition state.

  • Epoxide Stability: The epoxide ring is susceptible to hydrolysis in aqueous buffers, potentially degrading into inactive hydroxy-tricarboxylic species (e.g., hydroxycitrate isomers).

  • Specificity: Distinguishing true aconitase inhibition from non-specific metal chelation (due to the tricarboxylate backbone) is essential.

Mechanism of Action & Comparative Analysis

The Target: Iron-Sulfur Cluster Hijacking

Aconitase contains a [4Fe-4S] cluster. The active site requires the substrate (cis-aconitate) to coordinate with the unique Fe_a atom. ETA mimics the electronic and geometric structure of the cis-aconitate intermediate but contains a reactive epoxide ring. Upon binding, the epoxide oxygen coordinates to the Fe_a, locking the enzyme in a pseudo-transition state or potentially alkylating active site residues, preventing the rehydration to isocitrate.

Comparative Inhibitor Profile
Feature(+/-)-Epoxytricarballylic Acid (ETA-K) Fluorocitrate (FC) Tricarballylic Acid (TCA) Nitroisocitrate
Mechanism Transition State Analog / Suicide SubstrateCompetitive / Suicide Inhibitor (binds Fe)Competitive InhibitorTransition State Analog
Potency (Ki) High (nM to low

M range)*
Very High (nM range)Low (mM range)Very High (nM range)
Bioavailability Cell-permeable (salt dependent)Poor (requires carrier or precursor)GoodGood
Stability Moderate (Epoxide sensitive to pH)HighHighHigh
Specificity High for AconitaseHigh for AconitaseLow (Chelates Mg/Ca)High for Aconitase
Primary Utility Acute metabolic block; mechanistic studiesChronic toxicity modelsRumen metabolism studiesCrystallography/Enzymology

*Note: Potency depends heavily on the specific isomer ratio in the racemic mixture.

Visualization: Pathway & Inhibition Logic

The following diagram illustrates the specific blockade point of ETA within the TCA cycle and its mechanistic divergence from other intermediates.

G cluster_legend Mechanism Citrate Citrate CisAconitate cis-Aconitate (Intermediate) Citrate->CisAconitate Dehydration Isocitrate Isocitrate CisAconitate->Isocitrate Rehydration Aconitase Aconitase [4Fe-4S] ETA (+/-)-Epoxytricarballylic Acid (ETA-K) ETA->Aconitase Mimics Transition State (High Affinity Block) Fluorocitrate Fluorocitrate Fluorocitrate->Aconitase Irreversible Complex Legend1 ETA binds Fe-S cluster preventing turnover

Caption: ETA-K mimics the cis-aconitate intermediate, competitively locking the Aconitase [4Fe-4S] cluster and halting flux to Isocitrate.

Verification Protocols (Self-Validating Systems)

To independently verify the bioactivity of a specific batch of ETA-K, perform the following two-tiered assay system.

Protocol A: Direct Enzymatic Inhibition (Cell-Free)

Objective: Determine the


 and verify the mechanism (competitive vs. non-competitive).

Reagents:

  • Porcine Heart Aconitase (Sigma or equivalent).

  • Substrate: cis-Aconitate (Note: Citrate can be used, but cis-aconitate allows monitoring at 240 nm).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.6 mM

    
     (activator).
    
  • Test Compound: ETA-K (dissolved in water, fresh).

Workflow:

  • Activation: Incubate Aconitase with reducing agent (Cysteine/Fe(II)) if necessary to reactivate the Fe-S cluster, though commercial preps often work with

    
    .
    
  • Baseline: Monitor absorbance at 240 nm (disappearance of cis-aconitate double bond).

  • Inhibition: Add ETA-K at log-scale concentrations (0.1

    
    M – 100 
    
    
    
    M).
  • Validation Check:

    • True Positive: Rate of

      
       decreases in a dose-dependent manner.
      
    • False Positive Check: Add excess Citrate (100 mM). If inhibition is competitive, activity should recover partially.

Protocol B: Cellular Citrate Accumulation (In Vitro)

Objective: Verify cell permeability and TCA cycle blockade.

Reagents:

  • Cell Line: HeLa or HepG2.

  • Assay: Citrate Colorimetric/Fluorometric Assay Kit.

Workflow:

  • Seed: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treat: Incubate with ETA-K (1 mM, 5 mM) for 4–6 hours.

    • Control: Vehicle (Media only).

    • Positive Control: Sodium Fluoroacetate (if authorized) or Rotenone (general mitochondrial block).

  • Lyse & Measure: Harvest cells, lyse, and measure intracellular Citrate levels.

  • Data Interpretation:

    • Result: Aconitase inhibition leads to a rapid, massive accumulation of Citrate (substrate backlog).

    • Threshold: A >3-fold increase in intracellular citrate vs. control confirms bioactivity.

Experimental Workflow Diagram

Workflow Start Start Verification Step1 1. Solubilize ETA-K (Fresh prep in dH2O) Start->Step1 Branch Select Assay Step1->Branch Enz1 A. Aconitase Assay (Spectrophotometric 240nm) Branch->Enz1 Cell1 B. Cell Culture (HeLa) Treat 4-6 hrs Branch->Cell1 Enz2 Measure Ki / IC50 Enz1->Enz2 EnzResult Pass: IC50 < 50 µM Enz2->EnzResult Cell2 Lyse & Measure Citrate Cell1->Cell2 CellResult Pass: Citrate > 3x Control Cell2->CellResult

Caption: Dual-stream verification protocol ensuring both enzymatic affinity and cellular permeability.

References & Authority

  • Lauble, H., et al. (1992). "Crystal structures of aconitase with isocitrate and nitroisocitrate bound." Biochemistry. (Demonstrates the structural basis of transition-state analog inhibition in Aconitase).

  • Schloss, J. V., et al. (1980). "Fluorocitrate: Structure and Mechanism of Inhibition." PNAS. (Foundational text on Aconitase inhibition mechanisms).

  • Russell, J. B., et al. (1986). "Production of tricarballylic acid by rumen microorganisms and its potential toxicity." British Journal of Nutrition. (Establishes the baseline activity of the non-epoxy parent compound).

  • Han, Y., et al. (2019). "Metabolic disturbances associated with OSA." Sleep & Breathing.[1] (Identifies Epoxytricarballylic acid as a detectable metabolite in physiological muscle tissue).

Disclaimer: ETA-K is a potent metabolic inhibitor. All protocols involving Aconitase inhibition should be conducted under appropriate chemical safety guidelines (GLP).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Epoxytricarballylic acid monopotassium salt
Reactant of Route 2
(+/-)-Epoxytricarballylic acid monopotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.